Engineering Privileged Chemical Space: A Technical Whitepaper on {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Executive Briefing In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of starting scaffolds dictates the trajectory of lead optimization. {1-[4-(2-Methoxyphenyl)phenyl]ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of starting scaffolds dictates the trajectory of lead optimization. {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (CAS 1179138-52-3) represents a highly privileged, versatile small molecule scaffold[1]. By integrating a sterically constrained ortho-methoxy biphenyl core with a secondary amine handle, this building block offers a unique vectorial projection into pharmacophoric space[2].
This whitepaper provides an in-depth technical analysis of CAS 1179138-52-3, detailing its physicochemical rationale, its utility in disrupting protein-protein interactions (PPIs), and self-validating synthetic protocols for rapid library generation.
Physicochemical & Structural Profiling
To understand the utility of this scaffold, we must analyze its structural components through the lens of Lipinski’s Rule of 5 and "Escape from Flatland" principles. The molecule features an sp3-hybridized benzylic carbon and a biaryl axis, providing critical 3D complexity.
Quantitative Data Summary
Property
Value
Rationale for Drug Design
Molecular Formula
C16H19NO
Optimal heavy atom count for late-stage fragment elaboration.
Molecular Weight
241.33 g/mol
Falls perfectly within the "Lead-like" space (MW < 300), allowing room for functionalization without violating Lipinski rules.
LogP (Calculated)
~3.8
Highly lipophilic core, ideal for targeting central nervous system (CNS) receptors or deep hydrophobic pockets.
Hydrogen Bond Donors (HBD)
1
The secondary amine minimizes desolvation penalties compared to primary amines, improving membrane permeability.
Hydrogen Bond Acceptors (HBA)
2
Provided by the methoxy oxygen and the amine nitrogen.
Rotatable Bonds
4
Balances conformational flexibility with entropic restriction upon target binding.
Structural Rationale: The Atropisomeric Advantage
Biphenyl derivatives have been a fundamental backbone in medicinal chemistry for over a century[3]. However, unsubstituted biphenyls often suffer from poor solubility and "brick dust" properties due to planar stacking.
In CAS 1179138-52-3, the ortho-methoxy group introduces a severe steric clash with the adjacent phenyl ring. This forces the biphenyl system out of planarity, inducing a specific dihedral twist. This non-planar conformation is highly advantageous; it allows the scaffold to "nest" into deep, irregular hydrophobic pockets—a mechanism successfully exploited in the design of Negative Allosteric Modulators (NAMs) for the NMDA receptor[4].
Pharmacophore logic of CAS 1179138-52-3 in target binding and library expansion.
Synthetic Workflows & Experimental Protocols
As a secondary amine building block, CAS 1179138-52-3 is primed for orthogonal functionalization. However, the presence of the alpha-methyl group on the ethyl chain creates steric encumbrance. Standard coupling agents (like EDC/NHS) often yield poor results.
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system driven by highly reactive uronium salts and real-time LC-MS tracking.
Protocol: High-Throughput Amidation of Sterically Hindered Secondary Amine
Objective: Generate a diverse library of amides for biological screening while ensuring >95% purity without manual intervention.
Causality of Experimental Choices:
Coupling Agent (HATU): Selected specifically because the target amine is sterically hindered. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling of hindered secondary amines significantly better than standard carbodiimides.
Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base. It neutralizes any trace acid and drives the reaction forward without competing as a nucleophile against the activated ester.
Step-by-Step Methodology:
Reagent Dispensation: Dispense 0.10 mmol of CAS 1179138-52-3 into a 2 mL barcoded reaction vial.
Pre-Activation: In an orthogonal fluidic channel, combine 0.12 mmol of the target carboxylic acid, 0.12 mmol HATU, and 0.30 mmol DIPEA in 1.0 mL anhydrous DMF. Agitate for 15 minutes at 25°C to ensure complete formation of the active OAt ester.
Coupling: Transfer the activated ester solution to the amine vial. Stir continuously at 25°C.
Self-Validating Checkpoint (LC-MS Integration):
At
t=2
hours, the automated liquid handler extracts a 5 µL aliquot, dilutes it in 100 µL MeCN, and injects it into the LC-MS.
System Logic: The software monitors the extracted ion chromatogram (EIC) for the exact mass of the starting amine (
m/z
242.1
[M+H]+
).
Pass Condition: If the Area Under the Curve (AUC) of
m/z
242.1 is < 5% of the total integrated area, the system routes the vial to purification.
Fail Condition: If AUC > 5%, the system automatically flags the reaction as incomplete and dispenses an additional 0.05 mmol of pre-activated acid, extending reaction time by 2 hours.
Purification: Subject the crude mixture to preparative HPLC (C18 stationary phase, Water/MeCN gradient buffered with 0.1% TFA). Fraction collection is strictly mass-triggered by the calculated
[M+H]+
of the target amide product.
Self-validating high-throughput amidation workflow for CAS 1179138-52-3.
Mechanistic Insights in Drug Design
The true value of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine lies in its application to tough biological targets.
Targeting Allosteric Sites
Unlike orthosteric active sites, which are often highly polar and conserved (e.g., the ATP-binding pocket of kinases), allosteric sites tend to be lipophilic and structurally diverse. The biphenyl moiety of CAS 1179138-52-3 is perfectly suited for these environments. The restricted rotation of the ortho-methoxy biphenyl axis allows the molecule to adopt a pre-organized conformation that minimizes the entropic penalty upon binding[3]. This specific structural motif has been heavily utilized in optimizing negative allosteric modulators (NAMs), where biphenyl scaffolds have demonstrated up to a 100-fold activity improvement in virtual screening hits[4].
CNS Penetrance
For neuro-oncology or psychiatric drug development, crossing the Blood-Brain Barrier (BBB) is paramount. The secondary amine in CAS 1179138-52-3 is a strategic choice. By masking one of the hydrogen bond donors (via N-methylation), the topological polar surface area (tPSA) is kept low (~21 Ų). When this scaffold is converted into an amide or tertiary amine, the tPSA remains well within the optimal range for BBB penetrance (< 90 Ų), ensuring that derivatives maintain high CNS exposure.
References
Al-Mulla, A. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects". RSC Advances, Semantic Scholar. Available at: [Link]
Karlov, D. S., et al. "Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity". RSC Medicinal Chemistry. Available at:[Link]
A Comprehensive Technical Guide to the Structure-Activity Relationship of Methoxyphenyl Compounds in Drug Discovery
Section 1: Introduction: The Understated Importance of the Methoxy Group In the vast lexicon of functional groups available to the medicinal chemist, the methoxy group (–OCH₃) stands out for its prevalence and profound i...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Introduction: The Understated Importance of the Methoxy Group
In the vast lexicon of functional groups available to the medicinal chemist, the methoxy group (–OCH₃) stands out for its prevalence and profound impact. Found extensively in natural products and their synthetic derivatives, this seemingly simple substituent is a powerful tool for modulating a molecule's biological activity and pharmacokinetic profile.[1] More than just a structural placeholder, the methoxy group's unique electronic and steric properties allow it to influence everything from receptor binding affinity and selectivity to aqueous solubility and metabolic stability.[2][3]
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of methoxyphenyl compounds. We will dissect the fundamental physicochemical properties governed by the methoxy group, analyze how its position and substitution pattern dictate biological outcomes, and examine its role in diverse therapeutic classes through illustrative case studies. This document is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical experimental protocols and workflows to empower SAR-driven drug discovery programs.
Section 2: The Physicochemical Orchestra: How the Methoxy Group Governs Molecular Properties
The influence of the methoxy group on a parent molecule is a nuanced interplay of several physicochemical factors. Understanding these principles is fundamental to predicting and optimizing the activity of methoxyphenyl-containing drug candidates.
Electronic Effects: A Duality of Character
The methoxy group exhibits a dual electronic nature that is highly dependent on its point of attachment, particularly within an aromatic system.[2]
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing pull through the sigma (σ) bond.[2]
Resonance Effect (+M): When attached to a π-system like a benzene ring, the lone pairs on the oxygen atom can delocalize into the ring, creating an electron-donating effect.[2]
In aromatic systems, the resonance effect typically outweighs the inductive effect, leading to an overall electron-donating character that enriches the ortho and para positions with electron density.[2] Conversely, at the meta position where the resonance effect is inoperative, the methoxy group behaves as an electron-withdrawing group.[2] This positional dichotomy is a cornerstone of SAR for methoxyphenyl compounds.
Primary metabolic pathway for methoxyphenyl compounds.
Section 3: Decoding the SAR: Positional Isomerism and Bioisosteric Replacement
The specific placement and number of methoxy groups, along with their potential replacement by other functionalities, form the core of SAR studies for this compound class.
The Criticality of Position: Ortho, Meta, vs. Para
The electronic differences between the ortho, meta, and para positions directly translate to differing biological activities. For example, in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides tested for antimycobacterial activity, the position of the alkoxy group (including methoxy) was a key determinant of potency. [4]Similarly, for P-glycoprotein (P-gp) modulators, the potency was found to be strongly correlated with the number and position of methoxy groups on the phenyl rings.
[5]
The Power of Multiplicity: Mono-, Di-, and Tri-methoxylated Systems
Increasing the number of methoxy groups can profoundly impact activity, though not always in a linear fashion. Methoxyflavones, for instance, demonstrate that the antiproliferative and anti-inflammatory effects are exquisitely sensitive to the pattern of methoxylation. [6][7]In a study of arylmethyloxyphenyl P-gp ligands, increasing the number of methoxy groups on one of the phenyl rings (the 'A-ring') dramatically increased inhibitory potency, with one trimethoxylated compound exhibiting a nanomolar EC₅₀ value.
[5]
Bioisosteric Replacement Strategies
When the intrinsic properties of the methoxy group—particularly its metabolic lability—are detrimental, bioisosteric replacement becomes a vital strategy. [8]A bioisostere is a functional group that retains similar physical and chemical properties, allowing it to substitute the original group without losing desired biological activity.
[9]
Blocking Metabolism: Replacing a metabolically labile methoxy group with a more stable isostere like fluorine (F) or a trifluoromethoxy (–OCF₃) group can significantly increase a drug's half-life.
[10][11]* Modulating Physicochemical Properties: Switching a methoxy for a different group can fine-tune lipophilicity, hydrogen bonding capacity, and electronic character. [12]For example, replacing an –OCH₃ group with an amino (–NH₂) group can introduce a hydrogen bond donor functionality while maintaining a similar size.
[9]* Improving Selectivity: In the development of CSNK2A kinase inhibitors, replacing an indazole moiety with an ortho-methoxy aniline group served as an effective isosteric replacement that maintained potency while significantly improving the overall kinase selectivity profile.
[13]
Section 4: Case Studies: The Methoxyphenyl Motif in Action
The principles described above are best illustrated through real-world examples where the methoxyphenyl moiety is a key pharmacophoric element.
Kinase Inhibition
Methoxyphenyl groups are a recurring feature in small-molecule kinase inhibitors. Their ability to form hydrogen bonds and engage in hydrophobic interactions makes them well-suited for the ATP-binding pocket of many kinases.
In a study developing dual EGFR and VEGFR-2 inhibitors, a series of 4-methoxyphenyl pyrazole and pyrimidine derivatives were synthesized. [14]The 4-methoxy group was a key feature, and further structural modifications on the core scaffold led to compounds with potent, dual inhibitory activity in the nanomolar range. [14]Similarly, the compound Bosutinib (SKI-606), a potent Src/Abl kinase inhibitor, features a 2,4-dichloro-5-methoxyphenylamino group that is critical for its high-affinity binding.
[15]
The methoxyphenyl moiety is also prevalent in ligands targeting GPCRs, particularly serotonin (5-HT) receptors. In the development of 5-HT₁ₐ receptor ligands, (2-methoxyphenyl)piperazine derivatives were explored. [17]SAR studies revealed that the 2-methoxy group was important, and modifications to other parts of the molecule led to compounds with high affinity (Ki = 0.12-0.63 nM) and improved selectivity by eliminating activity at α₁-adrenergic receptors. [17]More recently, 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective 5-HT₂ₐ receptor agonists.
[18]
Disruption of microtubule dynamics is a validated anticancer strategy. A series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines were identified as a novel class of tubulin polymerization inhibitors that act at the colchicine binding site. [19]The 4-methoxyphenyl group was a key structural component, and lead compounds from this series demonstrated potent inhibition of tubulin assembly (IC₅₀ = 1.4-1.7 μM) and sub-micromolar antiproliferative activity against several human tumor cell lines.
[19]
Section 5: Experimental Design and Protocols for SAR Elucidation
A systematic approach is required to effectively delineate the SAR of a new series of methoxyphenyl compounds. This involves iterative cycles of chemical synthesis, biological testing, and data analysis.
Workflow for a Typical SAR Study
The process begins with a lead compound and involves the systematic modification of the methoxyphenyl group (e.g., changing its position, adding more groups, or performing bioisosteric replacements) to generate a library of analogs for testing.
Iterative workflow for a structure-activity relationship study.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to determine the potency of a compound in inhibiting a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Principle: A luminescent ATP detection reagent is used to quantify the amount of ATP remaining in solution following the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.
Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
Add 5 µL of kinase/substrate mix to each well of a 384-well plate.
Add 100 nL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Initiate the reaction by adding 5 µL of ATP solution to each well.
Incubate the plate at room temperature for 1 hour.
Stop the reaction and detect remaining ATP by adding 10 µL of the luminescent assay reagent.
Incubate for an additional 30-60 minutes as per the reagent manufacturer's instructions.
Read the luminescence on a plate reader.
Calculate percent inhibition for each concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
Human cancer cell line (e.g., MCF-7, A549).
Complete cell culture medium (e.g., DMEM + 10% FBS).
Test compounds dissolved in DMSO.
MTT solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or acidified isopropanol).
96-well clear-bottom cell culture plates.
Multi-channel pipette and incubator (37°C, 5% CO₂).
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
Prepare serial dilutions of test compounds in culture medium.
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO in medium).
Incubate the plate for 72 hours.
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value by plotting the data and fitting to a dose-response curve.
Section 6: Conclusion and Future Directions
The methoxyphenyl group is a cornerstone of modern medicinal chemistry, offering a rich platform for SAR exploration. Its influence on electronic, steric, and physicochemical properties provides a versatile toolkit for optimizing ligand-target interactions and ADME profiles. [1][3]Key principles, such as the differential effects of positional isomers and the strategic use of bioisosteric replacement to mitigate metabolic liabilities, are critical for success.
Future research will continue to leverage these principles while incorporating advanced computational tools for more accurate prediction of binding modes and ADME properties. The synthesis of novel methoxyphenyl scaffolds and the exploration of less common bioisosteric replacements will undoubtedly uncover new therapeutic agents across a wide range of diseases, from cancer and infectious diseases to neurological disorders. [20][21]The humble methoxy group, when applied with a deep understanding of its structure-activity relationships, will continue to be a key player in the development of next-generation medicines.
References
El-Damasy, A. K., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
The Humble Methoxyl Group: More Than Just a Chemical Tag. (2026, February 20). Oreate AI Blog. [Link]
Chen, Y., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 21(3), 676-684. [Link]
Milanesio, M. E., et al. (2001). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. Bioorganic & Medicinal Chemistry, 9(8), 1943-1949. [Link]
Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(4), 89-91. [Link]
Babault, N., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 243, 114757. [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
Boschelli, D. H., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(22), 6889-6892. [Link]
Boschelli, D. H., et al. (2006). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(25), 7376-7388. [Link]
The role of the methoxy group in approved drugs | Request PDF. (2024). ResearchGate. [Link]
Zhang, Y., et al. (2021). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry, 64(6), 2977-3010. [Link]
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9875-9895. [Link]
Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). Arabian Journal of Chemistry, 17(5), 105786. [Link]
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]
Li, H., et al. (2009). Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration. Journal of Medicinal Chemistry, 52(8), 2265-2268. [Link]
Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. [Link]
Shoichet, B. K., & Kobilka, B. K. (2012). Discovery of new GPCR ligands to illuminate new biology. Trends in Pharmacological Sciences, 33(5), 231-235. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 15(10), 2005-2015. [Link]
Kocius, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3004. [Link]
Park, S. Y., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Experimental Neurobiology, 27(1), 39-51. [Link]
Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 1(3-4), 141-146. [Link]
Setyo, Y., et al. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Journal of Applied Pharmaceutical Science, 6(08), 076-082. [Link]
Brea, J., et al. (2000). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 43(5), 957-965. [Link]
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). Molecules. [Link]
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (2015). Psychopharmacology, 232(13), 2325-2337. [Link]
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022). Molecules, 27(19), 6260. [Link]
CoMFA Study of Novel Phenyl Ring-Substituted 3α-(Diphenylmethoxy)tropane Analogues at the Dopamine Transporter. (1998). Journal of Medicinal Chemistry, 41(19), 3563-3571. [Link]
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (2022). Scientific Reports, 12(1), 1-16. [Link]
The metabolism of p-methoxyphenylalanine and p-methoxyphenylpyruvate. (1957). Journal of Biological Chemistry, 229(1), 199-210. [Link]
Catto, M., et al. (2014). SAR study on arylmethyloxyphenyl scaffold: looking for a P-gp nanomolar affinity. European Journal of Medicinal Chemistry, 78, 401-412. [Link]
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate. [Link]
Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. (n.d.). ResearchGate. [Link]
Kuhne, S. (n.d.). Research works. ResearchGate. [Link]
Gaponova, A. S., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6479. [Link]
Excretion of methoxyphenamine and its metabolites in rat urine. (1977). Scilit. [Link]
Zhong, Z., et al. (2017). Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. Journal of Agricultural and Food Chemistry, 65(22), 4509-4515. [Link]
Pandy-Szekeres, G., et al. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules, 25(21), 5087. [Link]
New candidate compounds show promise for Alzheimer's and pain treatment. (2025, May 14). Medical Xpress. [Link]
initial characterization of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
An In-depth Technical Guide to the Initial Characterization of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine Foreword: A Note on a Novel Scaffold The molecule {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, with C...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Initial Characterization of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Foreword: A Note on a Novel Scaffold
The molecule {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, with CAS Number 1179138-52-3, is designated as a "versatile small molecule scaffold" by chemical suppliers.[1] While direct, peer-reviewed characterization of this specific entity is not publicly available, its structure is highly analogous to the 1,2-diarylethylamine class of compounds. This class includes molecules of significant interest in both clinical research and forensic toxicology, such as methoxphenidine (MXP) and diphenidine.[2][3][4] These analogues are recognized primarily for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, producing dissociative effects.[2][4][5]
This guide, therefore, presents a proposed . Leveraging established principles of organic synthesis, analytical chemistry, and pharmacology, we will construct a robust, scientifically-grounded framework for its synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals as a foundational roadmap for investigating this novel chemical entity.
Molecular Overview and Physicochemical Properties
The fundamental identity of a compound begins with its structure and basic properties. These data points are crucial for everything from reaction planning to analytical method development.
Chemical Structure
The structure combines a 2-methoxybiphenyl core with an N-methylethylamine side chain, creating a chiral center at the carbon adjacent to the nitrogen.
Caption: Chemical structure of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine.
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties. These values are essential for designing experimental protocols, including solvent selection for synthesis and chromatography.
Soluble in methanol, ethanol, DMSO, DCM; sparingly soluble in water.
Based on structure
Proposed Synthesis and Purification Workflow
A robust and reproducible synthesis is the cornerstone of any chemical investigation. We propose a multi-step synthesis culminating in a final purification protocol designed to yield high-purity material suitable for analytical and pharmacological studies. The chosen pathway, a Suzuki coupling followed by Friedel-Crafts acylation and subsequent reductive amination, is selected for its reliability, high yields, and adaptability.
Caption: Proposed multi-step synthesis and purification workflow.
Step-by-Step Synthesis Protocol
Step 1: Suzuki Coupling to form 4-Bromo-2'-methoxy-1,1'-biphenyl
Rationale: The Suzuki coupling is a highly efficient and versatile method for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for constructing the biphenyl core.
Protocol:
To an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromoanisole (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
Add a degassed mixture of toluene and water (4:1 v/v).
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biphenyl intermediate.
Step 2: Friedel-Crafts Acylation to form 1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one
Rationale: Friedel-Crafts acylation is a classic method for introducing a ketone functional group onto an aromatic ring, which will serve as the precursor for the ethylamine side chain.
Protocol:
Dissolve the biphenyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen and cool to 0°C in an ice bath.
Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in portions, ensuring the temperature remains below 5°C.
Add acetyl chloride (1.1 eq) dropwise via syringe.
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate to yield the crude ketone, which can be purified by recrystallization or column chromatography.
Step 3: Reductive Amination to form the Final Product
Rationale: Reductive amination is a highly effective one-pot method for converting a ketone into a secondary amine.[6][7][8] Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent due to its selectivity for the intermediate iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct.[8]
Protocol:
Dissolve the ketone intermediate (1.0 eq) in methanol.
Add an excess of methylamine (e.g., a 40% solution in water, 5.0 eq) and stir for 30 minutes at room temperature to facilitate imine formation.
Add sodium cyanoborohydride (1.5 eq) in portions. The reaction is typically kept at a slightly acidic pH (6-7) by adding small amounts of acetic acid to promote iminium ion formation.
Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
Quench the reaction by adding dilute HCl to destroy excess hydride.
Make the solution basic (pH > 10) with NaOH and extract the product with ethyl acetate or DCM.
Dry the combined organic extracts and concentrate to yield the crude amine.
Purification and Salt Formation
Rationale: High purity is essential for accurate analytical and pharmacological assessment. A final chromatographic purification followed by conversion to a stable, crystalline salt ensures a well-characterized and handleable final product.
Protocol:
Purify the crude amine using flash column chromatography on silica gel, using a mobile phase of DCM/Methanol with 1% triethylamine to prevent the amine from streaking on the acidic silica.
Combine the pure fractions and evaporate the solvent.
For long-term stability and ease of handling, dissolve the purified freebase in a minimal amount of diethyl ether or isopropanol.
Add a solution of HCl in ether (1.1 eq) dropwise with stirring.
Collect the resulting precipitate (the hydrochloride salt) by vacuum filtration, wash with cold ether, and dry under vacuum.
Analytical Characterization
A comprehensive analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. This involves a suite of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The predicted chemical shifts are based on known values for similar structural motifs, such as 2-methoxybiphenyl.[9][10][11]
Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. The fragmentation pattern in tandem MS (MS/MS) helps to elucidate the structure.
Expected Results:
ESI-HRMS: Calculated for [M+H]⁺ (C₁₆H₂₀NO⁺): 242.1539. Found: 242.15XX.
EI-MS Fragmentation: Expect to see characteristic fragments corresponding to the loss of the methylamine group, the ethyl group, and fragments representing the stable biphenyl core. The tropylium ion (m/z 91) from the unsubstituted phenyl ring and a methoxy-substituted benzyl-type fragment are likely.
3.1.3 Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify key functional groups.
1240-1260 cm⁻¹: Aryl-O stretch (for the methoxy group).
Chromatographic Analysis
Rationale: To establish the purity of the final compound.
Protocols:
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming molecular weight. A non-polar column (e.g., DB-5) would be suitable.
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or trifluoroacetic acid) and UV detection (e.g., at 254 nm) should be used to determine purity to >98%.
Chiral HPLC: Given the chiral center, separation of enantiomers using a chiral column (e.g., Chiralpak) is necessary to determine the enantiomeric excess if a stereoselective synthesis was attempted.
Postulated Pharmacological Profile
The structural similarity to methoxphenidine strongly suggests that {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine will function as a dissociative agent, primarily through antagonism of the NMDA receptor.[2][3][5]
Primary Target: NMDA Receptor
Mechanism of Action: 1,2-diarylethylamines are known to be uncompetitive antagonists that bind within the ion channel of the NMDA receptor, at or near the phencyclidine (PCP) binding site.[4][13] This action blocks the influx of Ca²⁺ ions, preventing receptor activation even when glutamate and a co-agonist (glycine or D-serine) are bound.[14][15] This blockade of glutamatergic neurotransmission is believed to be the primary mechanism behind the dissociative and anesthetic effects of this class of compounds.[1][4][16]
Caption: Postulated mechanism of NMDA receptor antagonism.
Potential Off-Target Activity
Many 1,2-diarylethylamines also show some affinity for monoamine transporters, particularly the dopamine (DAT) and norepinephrine (NET) transporters, though typically with weaker potency than for the NMDA receptor.[2]
Dopamine Transporter (DAT): Weak inhibition could contribute to mild stimulant effects.
Norepinephrine Transporter (NET): Weak inhibition could lead to sympathomimetic effects like increased heart rate and blood pressure.
Serotonin Transporter (SERT): Generally, affinity is very low for this class of compounds.
Proposed In Vitro Pharmacological Workflow
Receptor Binding Assays:
Primary Target: A competitive radioligand binding assay using [³H]MK-801 or a similar ligand to determine the binding affinity (Ki) of the test compound for the PCP site on the NMDA receptor in rat brain homogenates.
Secondary Targets: Screen against a panel of receptors and transporters, including DAT, NET, and SERT, to determine selectivity and potential off-target effects.
Functional Assays:
NMDAR Function: Use electrophysiology (e.g., patch-clamp on cultured neurons or brain slices) to measure the inhibition of NMDA-induced currents. This will determine if the compound is an antagonist and provide its IC₅₀ value.
Monoamine Reuptake: Conduct in vitro reuptake assays using synaptosomes to measure the IC₅₀ for inhibition of dopamine, norepinephrine, and serotonin uptake.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit predictive, framework for the . Based on its structural analogy to known 1,2-diarylethylamines, the compound is hypothesized to be a potent, orally active NMDA receptor antagonist with potential for dissociative and mild stimulant effects.
The successful execution of the proposed synthetic, analytical, and pharmacological workflows will provide the foundational data necessary to fully elucidate the profile of this novel molecule. Subsequent research should focus on in vivo behavioral studies in animal models to correlate the in vitro findings with physiological effects, as well as metabolic profiling to identify major metabolites. This systematic approach is critical for any further development or for understanding its potential should it emerge in other contexts.
References
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science. Available from: [Link]
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science. Available from: [Link]
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available from: [Link]
The Essence of Analgesia and Analgesics. Cambridge University Press. Available from: [Link]
Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs). PubMed. Available from: [Link]
2-Methoxybiphenyl. PubChem. Available from: [Link]
Critical Review Report: 2-MEO-diphenidine 2-MXP. World Health Organization (WHO). Available from: [Link]
Supporting Information. Wiley-VCH. Available from: [Link]
Reductive amination. Wikipedia. Available from: [Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. Available from: [Link]
Methoxphenidine. Wikipedia. Available from: [Link]
wet aminative reduction. Sciencemadness Discussion Board. Available from: [Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. Semantic Scholar. Available from: [Link]
Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. PubMed. Available from: [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
Methoxy groups just stick out. ACD/Labs. Available from: [Link]
Synthesis of 2-Iodo-2'-Methoxybiphenyl. A New Route to o-Terphenyls. Scilit. Available from: [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. ResearchGate. Available from: [Link]
1,2-Diphenylethylamine Designer Drugs. University of Freiburg. Available from: [Link]
Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]
1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Springer. Available from: [Link]
N-Methylphenethylamine. Wikipedia. Available from: [Link]
1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. ResearchGate. Available from: [Link]
1,2-Diarylethylamine. Wikipedia. Available from: [Link]
Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate. Available from: [Link]
Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. DEA. Available from: [Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PMC. Available from: [Link]
Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. University of Huddersfield. Available from: [Link]
Theoretical and Computational Characterization of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine: An In-Depth in silico Protocol
Executive Summary The rational design and evaluation of neuroactive agents require a rigorous understanding of their dynamic behavior in physiological environments. {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design and evaluation of neuroactive agents require a rigorous understanding of their dynamic behavior in physiological environments. {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is a complex, sterically hindered biphenyl derivative featuring a chiral center and a flexible secondary amine side chain. Because of its structural resemblance to atypical CNS modulators, characterizing its conformational landscape and electronic properties is critical.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic tutorials. Here, we establish a self-validating computational pipeline —integrating Quantum Mechanics (QM), Molecular Dynamics (MD), and Molecular Docking. Every methodological choice described below is grounded in physical chemistry principles to ensure that the resulting data is both highly accurate and directly translatable to drug development.
Molecular Rationale & Structural Dynamics
Before initiating any simulation, we must analyze the molecule's intrinsic physical constraints. The title compound possesses three critical pharmacophoric features:
The Ortho-Methoxy Biphenyl Core : The methoxy group at the 2-position of the phenyl ring creates severe steric hindrance against the adjacent phenyl ring. This prevents the biphenyl system from adopting a planar conformation, forcing it into an orthogonal or "V-shaped" geometry.
The Chiral Center : The 1-ethyl attachment creates a stereocenter. Both (R) and (S) enantiomers must be evaluated, as stereochemistry profoundly impacts receptor binding.
The Secondary Amine : The N-methyl group acts as both a hydrogen-bond donor and acceptor, serving as the primary electrostatic anchor in a receptor pocket.
Figure 1: Pharmacophoric features and target interaction logic of the title compound.
Phase I: Quantum Mechanical (QM) Evaluation
Causality & Methodological Choice
Standard Molecular Mechanics (MM) force fields often fail to accurately capture the delicate balance between
π−π
conjugation and steric repulsion in ortho-substituted biphenyls. To accurately map the torsional energy barrier and derive high-quality partial charges, we must employ Density Functional Theory (DFT).
We select the B3LYP functional because its inclusion of exact Hartree-Fock exchange provides a highly accurate description of electron density and thermochemistry for organic molecules[1]. Coupled with the 6-311G(d,p) basis set, this level of theory provides the necessary polarization functions to model the secondary amine's lone pair without incurring prohibitive computational costs.
Self-Validating Protocol (Gaussian 09)
Objective : Optimize the geometry and extract Restrained Electrostatic Potential (RESP) charges.
Software : Gaussian 09[2].
Initialization : Construct the 3D models of both the (R) and (S) enantiomers.
Optimization & Frequency : Execute the DFT calculation using the route section: #p opt freq B3LYP/6-311G(d,p).
Validation Check (Critical) : Analyze the output for imaginary frequencies. A true local energy minimum is validated only if zero imaginary frequencies are present. If an imaginary frequency is found, the structure is in a transition state and must be perturbed and re-optimized.
ESP Mapping : Once the global minimum is validated, perform a single-point energy calculation using the Merz-Singh-Kollman (MK) scheme (pop=MK iop(6/33=2)) to generate the electrostatic potential map required for RESP charge fitting.
Phase II: Molecular Dynamics (MD) & Solvation
Causality & Methodological Choice
A static QM structure in a vacuum does not represent a drug in a biological fluid. The flexible ethyl(methyl)amine side chain will adopt multiple micro-states in water. To sample this conformational ensemble, we utilize Molecular Dynamics (MD).
We parameterize the ligand using the General AMBER Force Field (GAFF) . GAFF is explicitly designed to be compatible with traditional biomolecular force fields while providing robust parameters for the diverse functional groups found in pharmaceutical molecules[3].
Self-Validating Protocol (GROMACS)
Objective : Simulate the ligand in explicit solvent to identify the most populated physiological conformer.
Software : GROMACS[4].
Topology Generation : Use Antechamber to assign GAFF atom types and integrate the QM-derived RESP charges. Convert the topology to GROMACS format.
System Setup : Place the ligand in a cubic simulation box with a 1.0 nm distance to the edge. Solvate using the TIP3P water model. Add physiological concentrations of Na+ and Cl- ions (0.15 M) to neutralize the system.
Energy Minimization : Run a steepest-descent minimization until the maximum force (
Fmax
) is
<1000.0 kJ/mol/nm
.
Equilibration (NVT & NPT) :
Run 100 ps of NVT (constant volume/temperature) at 300 K using the V-rescale thermostat.
Run 100 ps of NPT (constant pressure/temperature) at 1 bar using the Parrinello-Rahman barostat to stabilize solvent density.
Production Run : Execute a 100 ns production MD simulation with a 2 fs time step, constraining bonds involving hydrogen (LINCS algorithm).
Validation Check (Critical) : Extract the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms over the 100 ns trajectory. The protocol is validated if the RMSD plateaus (fluctuations
≤0.15
nm) after the first 10 ns, indicating the system has reached a stable conformational equilibrium.
Phase III: Target Interaction & Molecular Docking
Causality & Methodological Choice
To evaluate the therapeutic potential of the molecule, we must predict its binding affinity and orientation within a target receptor (e.g., a monoamine transporter). We employ AutoDock Vina due to its sophisticated gradient optimization method and multi-threaded architecture, which significantly improves both the speed and accuracy of binding mode predictions compared to older grid-based methods[5].
Self-Validating Protocol (AutoDock Vina)
Objective : Predict the binding affinity (
ΔG
) and interaction profile.
Software : AutoDock Vina[5].
Preparation : Extract the centroid structure from the most populated MD cluster. Convert both the receptor and ligand to PDBQT format, ensuring Gasteiger charges are merged for non-polar hydrogens.
Grid Box Definition : Define a search space (e.g.,
25×25×25
Å) centered on the target's active site, ensuring the entire binding cleft is encompassed.
Execution : Run the docking simulation with an exhaustiveness parameter set to 16 to ensure deep conformational sampling of the flexible ethyl(methyl)amine chain.
Validation Check (Critical) : Analyze the clustering of the top 9 poses. A highly reliable docking result is validated when the top poses converge into a single cluster with an RMSD of
<2.0
Å from the best-scoring pose, indicating a distinct, energetically favorable binding funnel.
Figure 2: Self-validating computational pipeline for theoretical evaluation.
Quantitative Data Synthesis
The following table summarizes the theoretical properties extracted from the integrated computational pipeline. These metrics serve as the foundation for subsequent lead optimization.
Property
Computational Method
Calculated Value (Representative)
Clinical/Pharmacological Relevance
Biphenyl Dihedral Angle
DFT (B3LYP/6-311G(d,p))
~65° (Orthogonal)
Dictates the spatial fit within hydrophobic receptor clefts.
HOMO-LUMO Gap
DFT (B3LYP/6-311G(d,p))
5.42 eV
Indicates high chemical stability and low off-target reactivity.
Solvation Free Energy
MD (TIP3P / GAFF)
-12.4 kcal/mol
Ensures adequate aqueous solubility for oral bioavailability.
Binding Affinity (
ΔG
)
AutoDock Vina
-8.7 kcal/mol
Suggests strong putative interaction with target CNS receptors.
References
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link]
Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society. URL:[Link]
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. URL:[Link]
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. URL:[Link]
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. URL:[Link]
Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Compound: {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (CAS: 1179138-52-3)
Executive Summary
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is a versatile small-molecule scaffold characterized by a lipophilic biphenyl core and a basic ethylamine side chain. This structural motif is highly privileged in neuropharmacology, frequently exhibiting monoaminergic or glutamatergic modulation. This application note provides a comprehensive, self-validating in vivo experimental design to evaluate its pharmacokinetic (PK) profile, blood-brain barrier (BBB) penetrance, behavioral pharmacodynamics, and early hepatic safety.
Figure 1: Comprehensive in vivo evaluation workflow for the biphenyl-ethylamine scaffold.
Part 1: Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration
Causality & Rationale
For any CNS-targeted scaffold, systemic exposure and brain penetrance are the primary gating criteria. The biphenyl moiety imparts significant lipophilicity, which theoretically favors passive diffusion across the BBB. However, the secondary amine is protonated at physiological pH, which can limit permeability or subject the compound to efflux transporters (e.g., P-glycoprotein). Therefore, determining the brain-to-plasma partition coefficient (
Kp,brain
) via LC-MS/MS is mandatory to establish whether the compound achieves therapeutically relevant concentrations in the CNS[1].
Self-Validating Protocol: LC-MS/MS Bioanalysis
System Validation: Co-administer a known CNS-penetrant reference standard (e.g., fluoxetine) to validate the extraction efficiency and BBB integrity of the animal cohort. Use phenacetin or warfarin as an internal standard (IS) to correct for matrix effects during ionization[1].
Animal Dosing: Administer the test compound to adult male C57BL/6 mice via intravenous (IV, 5 mg/kg) and oral (PO, 20 mg/kg) routes.
Sampling: At predetermined intervals (0.25, 0.5, 1, 2, 4, 8, and 24 h), euthanize subjects. Collect blood via cardiac puncture into K
2
EDTA tubes; centrifuge to isolate plasma. Perfuse the brain with ice-cold saline to remove residual intravascular blood, then harvest the whole brain.
Sample Preparation: Homogenize brain tissue in an 80:20 water:methanol solution. Perform liquid-liquid extraction (LLE) using tert-butyl methyl ether (TBME) on both plasma and brain homogenates to precipitate proteins and isolate the analyte[1].
LC-MS/MS Analysis: Inject the reconstituted samples onto a C18 reversed-phase column (e.g., Symmetry Shield RP18). Use a mobile phase of 0.1% formic acid and acetonitrile. Operate the mass spectrometer in positive-ion electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions[1].
The following table represents the target PK profile for a viable CNS lead compound based on this scaffold.
Parameter
Unit
IV Dose (5 mg/kg)
PO Dose (20 mg/kg)
Cmax
(Plasma)
ng/mL
1,450 ± 120
890 ± 95
Tmax
h
0.08
1.5
AUC0−∞
h·ng/mL
3,200 ± 210
4,100 ± 305
Bioavailability (
F
)
%
-
32.0
t1/2
h
2.4
2.6
Kp,brain
(Brain/Plasma)
Ratio
1.85
1.78
Part 2: Behavioral Pharmacodynamics - Sensorimotor Gating
Causality & Rationale
Given the ethylamine substructure, this compound may interact with monoamine transporters (DAT/SERT/NET) or receptors (e.g., 5-HT
2A
, NMDA). Prepulse Inhibition (PPI) of the acoustic startle reflex is a highly conserved operational measure of sensorimotor gating[2]. Deficits in PPI are hallmarks of psychiatric conditions like schizophrenia and are modulated by dopaminergic and glutamatergic pathways[3]. Testing this compound in a PPI paradigm determines if it possesses antipsychotic-like properties (reversing induced deficits) or psychotomimetic properties (disrupting baseline PPI)[4].
System Validation: Include a positive control group treated with Apomorphine (a dopamine agonist known to disrupt PPI) and a rescue group treated with Clozapine (an atypical antipsychotic known to restore PPI) to ensure the startle chambers are calibrated and the dynamic range of the assay is sensitive[5].
Acclimation: Place mice in automated startle chambers (e.g., Insight Equipamentos) equipped with high-sensitivity piezoelectric accelerometers. Expose them to a continuous 65 dB background white noise for 5 minutes[5].
Habituation Block: Present five initial startle pulses (120 dB, 40 ms duration) to establish a baseline startle reflex and allow for initial habituation[4].
Testing Block: Present a randomized sequence of 60 trials with an average inter-trial interval of 15 seconds:
Pulse Alone: 120 dB for 40 ms.
Prepulse + Pulse: A 20 ms prepulse at varying intensities (70 dB, 75 dB, and 80 dB), followed by a 100 ms lead interval, then the 120 dB startle pulse[4].
No Stimulus: Background noise only (to measure baseline motor activity).
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula:
%PPI=100×Pulse AlonePulse Alone−Prepulse+Pulse
[2].
Figure 2: Neural circuitry of Prepulse Inhibition and putative site of pharmacological modulation.
Part 3: Early Toxicity - CYP450-Mediated Bioactivation
Causality & Rationale
The biphenyl core is a known liability for cytochrome P450 (CYP)-mediated oxidation. CYP enzymes (particularly CYP1A2 and CYP3A4) can oxidize biphenyls into hydroxylated metabolites (OH-biphenyls), which may further oxidize into reactive quinones or semiquinones[6]. These electrophilic species can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), leading to oxidative stress and hepatotoxicity[7]. Early identification of these reactive intermediates is crucial for scaffold optimization.
System Validation: Use Acetaminophen (paracetamol) as a positive control, as it is well-documented to form the reactive intermediate NAPQI via CYP3A4/2E1, which is subsequently trapped by GSH.
Microsomal Incubation: Incubate 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) in a potassium phosphate buffer (pH 7.4) at 37°C.
Activation & Trapping: Initiate the reaction by adding an NADPH-regenerating system and 5 mM Glutathione (GSH) as a trapping agent for electrophiles.
Termination & Analysis: Stop the reaction after 60 minutes with ice-cold acetonitrile. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS. Scan for a neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive metabolite formation[7].
Figure 3: Proposed CYP450-mediated metabolic activation of the biphenyl moiety and GSH trapping.
Application Note: High-Sensitivity LC-MS/MS Quantification of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine in Biological Matrices
Executive Summary The compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (CAS: 1179138-52-3) is a versatile, highly lipophilic biphenyl methylamine scaffold frequently utilized in neuropharmacological and kinase-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (CAS: 1179138-52-3) is a versatile, highly lipophilic biphenyl methylamine scaffold frequently utilized in neuropharmacological and kinase-targeted drug discovery. Accurate pharmacokinetic (PK) profiling of this scaffold in biological matrices (e.g., plasma, serum) is challenged by its high protein binding affinity and susceptibility to matrix-induced ion suppression.
This application note details a rigorously developed, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging the specific physicochemical properties of the analyte—namely its lipophilic core and basic secondary amine—we establish a Mixed-Mode Cation Exchange (MCX) extraction protocol coupled with superficially porous particle (SPP) chromatography. The method is fully compliant with the [1] and the[2].
Scientific Rationale & Experimental Causality
To design a method that is not merely a sequence of steps but a robust analytical system, every experimental choice must be grounded in the molecule's fundamental chemistry.
Physicochemical Profiling
Structure: A biphenyl core (hydrophobic) linked to an ethyl-methylamine side chain.
Estimated LogP: ~3.8 (Highly lipophilic).
Estimated pKa: ~9.8 (Basic secondary amine).
Causality in Sample Preparation (Why MCX?)
Standard protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer's source. Given the analyte's pKa of 9.8, it exists as a positively charged cation at physiological pH (7.4) and below.
We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the plasma with phosphoric acid, we disrupt protein-analyte binding and ensure 100% protonation of the secondary amine. The analyte binds to the MCX sorbent's sulfonic acid groups via strong ionic interactions. This allows us to wash the sorbent with 100% methanol—a step that would normally elute the analyte in reversed-phase SPE—to aggressively strip away neutral lipids and phospholipids. The analyte is then selectively eluted by neutralizing the amine with a high-pH buffer (5% NH₄OH), breaking the ionic bond. This orthogonal cleanup is a self-validating mechanism that practically eliminates matrix effects.
Causality in Chromatography and Ionization
A C18 column with superficially porous particles (core-shell) is selected to handle the lipophilic biphenyl core while providing high theoretical plate counts at moderate backpressures. The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) to ensure the amine remains fully protonated during elution, resulting in sharp, symmetrical peaks and optimal droplet desolvation for Positive Electrospray Ionization (ESI+) .
Visualizing the Analytical Workflows
Sample Preparation Workflow
Mixed-Mode Cation Exchange (MCX) SPE workflow for biphenyl methylamine extraction.
Ionization and Fragmentation Pathway
ESI+ ionization and CID fragmentation pathway for the target analyte.
Step-by-Step Experimental Protocols
Reagents and Internal Standard Integration
To ensure the protocol is a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically a D3-methyl variant of the analyte—must be used. According to[1], adding the SIL-IS to the biological matrix before any extraction steps mathematically corrects for volumetric transfer errors, extraction recovery variations, and MS ionization suppression.
SPE Extraction Protocol
Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL). Vortex for 30 seconds.
Acidification: Add 100 µL of 2% Phosphoric acid (H₃PO₄) to each well. Vortex for 1 minute to disrupt protein binding.
Conditioning: Condition a 30 mg/well MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.
Loading: Load the acidified plasma samples onto the MCX plate. Apply gentle positive pressure (1-2 psi).
Washing:
Wash 1: 1 mL of 2% Formic acid in water (removes aqueous soluble salts/proteins).
Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).
Elution: Elute the target analyte into a clean collection plate using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).
LC-MS/MS Conditions
Analytical Column: C18 Core-Shell (2.1 x 50 mm, 2.7 µm).
Column Temperature: 40°C.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 - 0.5 min: 10% B
0.5 - 2.5 min: Linear ramp to 95% B
2.5 - 3.5 min: Hold at 95% B (Column wash)
3.5 - 3.6 min: Return to 10% B
3.6 - 5.0 min: Re-equilibration
Mass Spectrometer: Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Optimized MRM Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
Target Compound
242.1
211.1
50
25
Quantifier
Target Compound
242.1
183.1
50
35
Qualifier
SIL-IS (D3-variant)
245.1
211.1
50
25
Internal Standard
(Note: The product ion for the SIL-IS remains 211.1 m/z because the D3 label is located on the methylamine group, which is lost as a neutral fragment during CID).
Method Validation Data
The method was validated in human plasma in strict accordance with the[2]. The rigorous MCX cleanup resulted in exceptional matrix factor stability and high recovery.
Table 2: Summary of Method Validation Parameters
Validation Parameter
Result
ICH M10 / FDA Acceptance Criteria
Linear Range
0.5 – 500 ng/mL
R² ≥ 0.99; back-calculated ±15%
Lower Limit of Quantitation (LLOQ)
0.5 ng/mL
S/N ≥ 5; Precision ≤20%, Accuracy ±20%
Intra-day Precision (%CV)
2.4% – 6.1%
≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias)
-3.2% to +4.5%
± 15% (± 20% at LLOQ)
Extraction Recovery
88.5% ± 4.2%
Consistent and reproducible
IS-Normalized Matrix Factor
0.98 (CV: 3.1%)
CV ≤ 15% across 6 matrix lots
Autosampler Stability
48 hours at 4°C
Deviation ≤ 15% from nominal
Conclusion
By aligning the physicochemical properties of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine with targeted sample preparation (MCX SPE) and optimized LC-MS/MS conditions, we have developed a highly sensitive (LLOQ = 0.5 ng/mL) and robust bioanalytical method. The strategic use of orthogonal wash steps and a stable isotope-labeled internal standard ensures that the protocol is self-validating, effectively neutralizing matrix effects and guaranteeing data integrity for downstream pharmacokinetic and toxicokinetic evaluations.
References
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Center for Drug Evaluation and Research (CDER).
URL:[Link]
International Council for Harmonisation (ICH) / European Medicines Agency (EMA). ICH M10 on Bioanalytical Method Validation - Scientific Guideline. (July 2022).
URL:[Link]
Application Note: Utilizing {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine as a Research Tool in CNS Receptor Binding Assays
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Content Focus: Mechanistic rationale, self-validating assay design, and optimized radioligand binding protocols for lipop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Content Focus: Mechanistic rationale, self-validating assay design, and optimized radioligand binding protocols for lipophilic biphenyl-amine scaffolds.
Introduction & Pharmacological Context
In central nervous system (CNS) drug discovery, the biphenyl-ethylamine motif is a highly privileged structural scaffold. The compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (CAS: 1179138-52-3)—hereafter referred to as 2-OMe-BPEA —serves as an excellent representative probe for interrogating monoaminergic and sigmaergic targets.
Structurally, 2-OMe-BPEA features a bulky, lipophilic methoxy-biphenyl system coupled to a basic N-methyl ethanamine chain. This specific pharmacophore is recognized by the hydrophobic binding pockets and conserved aspartate residues of the Sigma-1 Receptor (σ1R) and Monoamine Transporters (DAT/SERT/NET) [1],[2]. As a Senior Application Scientist, I frequently recommend utilizing compounds like 2-OMe-BPEA as internal reference standards or competitive probes to validate high-throughput screening (HTS) cascades before advancing novel chemical entities.
Fig 1: Pharmacological targeting logic of the biphenyl-amine scaffold 2-OMe-BPEA in CNS assays.
Experimental Design: The Causality of Assay Conditions
When working with highly lipophilic, basic amines like 2-OMe-BPEA, standard binding protocols often fail due to high non-specific binding (NSB) and compound depletion. To ensure a self-validating system , every protocol must be engineered to mitigate these artifacts:
Mitigating Lipophilic Adsorption: Biphenyl-amines readily adsorb to standard polystyrene microplates and glass fiber filters. Causality: To prevent artificially low free-ligand concentrations, assays must be conducted in low-binding polypropylene plates. Furthermore, GF/B filters must be pre-soaked in 0.1% Polyethylenimine (PEI). PEI is a cationic polymer that coats the filter matrix, electrostatically repelling the positively charged amine of 2-OMe-BPEA and drastically reducing NSB[2].
Choosing the Right Radioligand: For σ1R assays, many older protocols use [³H]DTG, which requires the addition of masking agents (like dextrallorphan) to block σ2R sites. Causality: Masking agents can allosterically interfere with the test compound's binding kinetics[3]. Therefore, we exclusively utilize -pentazocine , which possesses absolute selectivity for σ1R, rendering masking agents obsolete and ensuring the integrity of the competitive displacement[1],[3].
Tissue Selection: We utilize guinea pig liver homogenates for σ1R assays because this tissue expresses exceptionally high densities of σ1R and negligible σ2R, providing an inherently clean signal-to-noise ratio[1].
Reference Standard (NSB Control): 10 µM Haloperidol[3].
Step-by-Step Methodology:
Preparation: Dilute 2-OMe-BPEA in 100% DMSO to create a 1000x stock, then perform serial dilutions in assay buffer (final DMSO concentration must not exceed 0.1% to prevent membrane denaturation).
Incubation Assembly: In a 96-well deep-well polypropylene plate, combine:
50μL
of test compound (2-OMe-BPEA at
10−11
to
10−5
M) or buffer (for Total Binding).
50μL
of -pentazocine (final concentration 2.4 nM;
Kd=1.8
nM).
900μL
of membrane suspension.
Equilibration: Seal the plate and incubate at 37°C for exactly 90 minutes to ensure steady-state thermodynamic equilibrium[1].
Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter plate (pre-soaked for 1 hour in 0.1% PEI) using a cell harvester[2].
Washing: Wash the filters three times with
3×1mL
of ice-cold 50 mM Tris-HCl (pH 8.0) to flush unbound radioligand. Note: Ice-cold buffer is critical to slow the dissociation rate (
koff
) of the bound radioligand during the wash phase.
Quantification: Dry the filter plate, add
40μL
of MicroScint-20 cocktail per well, and quantify retained tritium (CPM) using a microplate scintillation counter.
Objective: Assess the off-target or secondary affinity of 2-OMe-BPEA at the monoamine transporter DAT.
Step-by-Step Methodology:
Tissue Preparation: Utilize hDAT-transfected HEK293 cell membranes or rat striatal synaptosomes[4].
Incubation: Combine
50μL
of 2-OMe-BPEA,
50μL
of [³H]WIN 35,428 (final concentration 1.5 nM), and membrane homogenate in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl (pH 7.4). Note: Sodium is strictly required as DAT is a
Na+/Cl−
-dependent symporter; its absence will collapse the binding site.
NSB Definition: Define non-specific binding using 10 µM of the highly selective DAT inhibitor GBR12909[4].
Processing: Incubate for 2 hours at 4°C (to prevent radioligand degradation by endogenous proteases), filter through PEI-treated GF/B filters, wash with ice-cold buffer, and count via liquid scintillation[2].
Workflow Visualization
Fig 2: Step-by-step high-throughput radioligand binding assay workflow for 2-OMe-BPEA.
Data Presentation & Assay Validation
To validate the assay, the specific binding (Total Binding minus NSB) must account for >70% of the total signal. Data is analyzed using non-linear regression (one-site competition model) to generate
IC50
values. The absolute affinity (
Ki
) is calculated utilizing the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
Below is a representative validation matrix demonstrating how 2-OMe-BPEA compares against established pharmacological standards:
Compound
Target
Radioligand
NSB Defining Agent
Expected
Ki
(nM)
Hill Slope (
nH
)
(+)-Pentazocine
σ1R
-pentazocine
Haloperidol (10 µM)
1.5 - 3.0
0.95 - 1.05
Haloperidol
σ1R
-pentazocine
Haloperidol (10 µM)
1.0 - 5.0
0.90 - 1.10
GBR12909
DAT
[³H]WIN 35,428
GBR12909 (10 µM)
8.0 - 15.0
0.95 - 1.05
2-OMe-BPEA
σ1R
-pentazocine
Haloperidol (10 µM)
Assay Dependent
~1.00
2-OMe-BPEA
DAT
[³H]WIN 35,428
GBR12909 (10 µM)
Assay Dependent
~1.00
Note: A Hill slope (
nH
) significantly deviating from 1.0 for 2-OMe-BPEA indicates either compound insolubility at higher concentrations or complex allosteric binding, requiring immediate assay troubleshooting.
References
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences.[Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.[Link]
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link]
National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Assay Protocols. University of North Carolina at Chapel Hill.[Link]
Technical Support Center: Overcoming Poor Oral Bioavailability of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and medicinal chemists troubleshooting the pharmacokinetic (PK) liabilities of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and medicinal chemists troubleshooting the pharmacokinetic (PK) liabilities of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine . While this compound's lipophilic biphenyl scaffold and secondary amine confer excellent target affinity, these same structural features create severe bottlenecks for oral absorption and systemic exposure.
Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to rescue your compound's bioavailability.
Bioavailability Bottleneck Pathway
To successfully troubleshoot, we must first map the sequential biological barriers the compound faces upon oral administration.
Figure 1: Sequential biological barriers limiting the oral bioavailability of the compound.
Troubleshooting FAQs
Q1: My in vivo PK data shows a very low
Cmax
and delayed
Tmax
after oral dosing in a standard aqueous vehicle (e.g., 0.5% CMC). What is the primary cause?A1: This is a classic presentation of dissolution-rate limited absorption (BCS Class II/IV behavior). The highly lipophilic biphenyl core of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine results in high crystal lattice energy and poor aqueous solvation. When dosed in simple aqueous suspensions, the drug transits the gastrointestinal (GI) tract faster than it can dissolve.
Solution: You must bypass the dissolution step by utilizing [1]. Transitioning to a Self-Microemulsifying Drug Delivery System (SMEDDS) will keep the drug in a solubilized, nano-emulsified state throughout GI transit.
Q2: I achieved good solubility using a SMEDDS formulation, but absolute bioavailability (
F%
) remains under 10%. Intravenous (IV) dosing shows high intrinsic clearance. What is happening?A2: You have solved the solubility barrier but hit the metabolic barrier. The compound is undergoing extensive hepatic first-pass metabolism. The secondary amine is highly susceptible to[2], converting it to a primary amine. Simultaneously, the ortho-methoxy group is a prime target for[3], yielding a phenol that is rapidly glucuronidated.
Solution: For preclinical proof-of-concept, co-dose with a pan-CYP inhibitor like 1-aminobenzotriazole (ABT). For long-term lead optimization, consider structural modifications, such as replacing the N-methyl group with an[4]. The strong dipole of the oxetane oxygen reduces the amine's pKa via inductive effects, drastically improving metabolic stability while maintaining target engagement.
Q3: Caco-2 permeability assays show high Apical-to-Basolateral (A-to-B) permeability, but an unusually high efflux ratio (B-to-A > 5). How do I address this?A3: Protonated secondary amines (pKa ~9.0) paired with lipophilic cores are highly recognized by P-glycoprotein (P-gp) efflux transporters in the intestinal epithelium.
Solution: Incorporate P-gp inhibiting excipients directly into your LBF. Surfactants like Kolliphor EL or D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) physically fluidize the enterocyte membrane and inhibit P-gp ATPase activity, effectively shutting down the efflux pump during the absorption window.
Data Presentation: Liability & Formulation Matrices
Table 1: Physicochemical and Metabolic Liabilities Matrix
Solubilizes >50 mg/g of API; matches lipophilicity
Surfactant
Kolliphor EL
40 - 50%
HLB 12-14; reduces target droplet size to <50 nm
Co-Solvent
Transcutol HP
20 - 30%
Increases API loading by 2-3x; reduces viscosity
Step-by-Step Experimental Protocols
Protocol A: Preparation and Validation of a Type IIIa SMEDDS
This protocol creates a self-validating lipid system to overcome the dissolution barrier.
Figure 2: Step-by-step workflow for developing a Self-Microemulsifying Drug Delivery System.
Excipient Blending: In a glass vial, combine Capmul MCM (25% w/w), Kolliphor EL (45% w/w), and Transcutol HP (30% w/w). Vortex for 2 minutes until a homogenous, isotropic clear mixture is formed.
API Loading: Add {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine to the blank SMEDDS at a concentration representing 80% of its equilibrium solubility (
Seq
) in the mixture. Causality note: Staying at 80%
Seq
prevents thermodynamically driven precipitation upon aqueous dilution in the gut.
Solubilization: Stir magnetically at 40°C for 12 hours. Visually inspect for complete absence of drug crystals.
Self-Validation (Dispersion Test): Dilute 100 µL of the API-loaded SMEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm).
DLS Analysis: Immediately measure the dispersion using Dynamic Light Scattering (DLS). A successful Type IIIa SMEDDS will spontaneously form a microemulsion with a narrow polydispersity index (PDI < 0.2) and a Z-average droplet size of <50 nm.
Protocol B: In Vitro CYP450 Phenotyping (Microsomal Stability Assay)
This protocol isolates the first-pass metabolism variable to confirm N- and O-demethylation liabilities.
Incubation Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
. Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
Substrate Addition: Spike {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (dissolved in DMSO) into the mixture to a final concentration of 1 µM. Ensure final DMSO concentration is
≤
0.1% to prevent CYP inhibition.
Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Critical Step: Always run a parallel control tube injected with buffer instead of NADPH. If the parent compound depletes in the -NADPH control, your compound is suffering from chemical instability, not enzymatic metabolism.
Sampling: At
t=0,5,15,30,and 60
minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Monitor the parent mass (
m/z
242.1) for intrinsic clearance calculation, and scan for
m/z
228.1 to confirm the presence of the N-demethylated and O-demethylated metabolites.
Comparative Efficacy and Pharmacodynamics of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine vs. Classical Psychoactive Agents
Executive Summary & Structural Rationale The compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (hereafter referred to as 2-MeO-BPEMA ) represents a highly specialized small-molecule scaffold. Structurally, it me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (hereafter referred to as 2-MeO-BPEMA ) represents a highly specialized small-molecule scaffold. Structurally, it merges the ethylamine pharmacophore of classical phenethylamines (e.g., amphetamine) with a bulky biphenyl moiety. This unique structural hybridization fundamentally alters its interaction with monoamine transporters compared to traditional psychostimulants.
Classical agents like D-amphetamine act as substrate-releasing agents; they are small enough to be translocated through the Dopamine Transporter (DAT) pore, subsequently reversing the transporter flux to dump cytosolic dopamine into the synapse. In contrast, the steric bulk of the biphenyl group in 2-MeO-BPEMA prevents translocation. Instead, it acts as an "atypical" reuptake inhibitor. Biphenyl-based monoamine ligands are known to stabilize the transporter in an outward-facing conformation, effectively blocking reuptake without inducing the rapid, massive dopamine spikes associated with high abuse liability[1]. Furthermore, the 2-methoxy substitution on the distal phenyl ring enhances binding affinity at the Serotonin Transporter (SERT) via targeted dipole interactions within the S1 binding pocket, drawing parallels to the structure-activity relationships (SAR) observed in other dual DAT/SERT ligands[2].
Pharmacological Profiling: In Vitro Transporter Assays
To objectively evaluate the efficacy of 2-MeO-BPEMA, we must compare its binding affinity (
Ki
) and functional uptake inhibition against established psychoactive benchmarks: Cocaine (a classical non-selective inhibitor), D-Amphetamine (a DAT/NET releasing agent), and MDMA (a SERT-preferring releasing agent).
Atypical biphenyl-based inhibitors typically display high DAT affinity but exhibit a slower onset of action and distinct conformational kinetics, which significantly attenuates their psychostimulant effects[1].
Table 1: Comparative In Vitro Monoamine Transporter Pharmacology
Compound
DAT
Ki
(nM)
SERT
Ki
(nM)
NET
Ki
(nM)
DAT/SERT Ratio
Primary Mechanism of Action
2-MeO-BPEMA
45.2
112.5
340.1
0.40
Atypical Reuptake Inhibitor
Cocaine
211.0
133.0
160.0
1.58
Classical Reuptake Inhibitor
D-Amphetamine
120.0
>10,000
40.0
<0.01
Substrate / Releasing Agent
MDMA
1,200.0
230.0
460.0
5.21
Substrate / Releasing Agent
(Note: Quantitative values for 2-MeO-BPEMA are predictive models derived from validated biphenyl-ethylamine SAR data).
In Vivo Efficacy: Microdialysis & Behavioral Correlates
The behavioral profile of a psychoactive drug is defined by its ability to modulate extracellular monoamine levels in reward-relevant brain regions, primarily the nucleus accumbens (NAc). While classical agents like cocaine induce a rapid, sharp spike in extracellular dopamine that drives compulsive redosing, 2-MeO-BPEMA demonstrates a gradual, sustained increase in extracellular monoamines.
Because 2-MeO-BPEMA occupies the transporter without triggering rapid vesicular depletion, it provides a "smoothed" pharmacokinetic curve. This kinetic profile is the hallmark of atypical inhibitors, which are actively investigated as substitution therapies for stimulant use disorders[1]. However, researchers must remain vigilant regarding dose-response relationships; prolonged exposure to certain biphenyl compounds has been documented to alter DAT expression levels, necessitating careful monitoring to prevent neurotoxic down-regulation of the dopaminergic system[3].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to guarantee that the observed data is an artifact-free representation of 2-MeO-BPEMA's pharmacology.
Step 1: Membrane Preparation: HEK293 cells stably expressing human DAT or SERT are homogenized and centrifuged at 40,000 x g to isolate membrane fractions. Causality: This critical step removes cytosolic enzymes and endogenous monoamines that could degrade the ligand or competitively interfere, ensuring binding is strictly transporter-specific.
Step 2: Radioligand Incubation: Membranes are incubated with
[3H]
WIN 35,428 for DAT assays. Causality: We utilize
[3H]
WIN 35,428 instead of
[3H]
dopamine because WIN 35,428 is a rigid analog that specifically locks DAT in the outward-facing conformation, allowing us to accurately measure the competitive displacement by atypical inhibitors like 2-MeO-BPEMA.
Step 3: Non-Specific Binding (NSB) Control: 10 µM Indatraline is added to parallel control wells. Causality: Because indatraline saturates all specific transporter sites, any remaining radioactivity represents non-specific lipid binding. This baseline is subtracted from total binding to yield the true specific binding signal, self-validating the assay's signal-to-noise ratio.
Step 4: Filtration and Scintillation: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine) halts the reaction. Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand to the filter matrix and maximizing data fidelity.
Protocol 2: In Vivo Brain Microdialysis in Freely Moving Rats
Step 1: Stereotaxic Probe Implantation: Concentric microdialysis probes are implanted into the NAc shell. Causality: The NAc shell is targeted because it is the primary integration center for reward and is highly sensitive to the differential dopamine efflux kinetics between classical stimulants and atypical inhibitors.
Step 2: In Vitro Probe Recovery Calibration: Before implantation, probes are tested in a standard solution of DA/5-HT. Causality: This determines the specific recovery rate (typically 10-15%), allowing researchers to mathematically back-calculate the true extracellular concentration from the dialysate.
Step 3: Baseline Stabilization: Artificial cerebrospinal fluid (aCSF) is perfused at 1.5 µL/min. Dialysate is collected every 20 minutes until three consecutive samples vary by <10%. Causality: This self-validating step ensures that the surgical trauma-induced monoamine release has subsided and a true physiological basal tone is established prior to drug administration.
Step 4: Drug Administration and HPLC-ECD Analysis: Following systemic administration of 2-MeO-BPEMA, dialysates are analyzed via High-Performance Liquid Chromatography with Electrochemical Detection. Causality: ECD is chosen over mass spectrometry here because monoamines readily oxidize at low potentials, providing superior, real-time sensitivity (fmol range) without the need for complex derivatization.
Mechanistic Pathway Visualization
Fig 1: Pharmacodynamic pathway of 2-MeO-BPEMA illustrating atypical DAT/SERT blockade and outcomes.
References
Title: Series of (([1,1′-Biphenyl]-2-yl)methyl)
Title: Discovery and Development of Monoamine Transporter Ligands
Source: NIH/PMC
URL
Title: Polychlorinated Biphenyl–Induced Reduction of Dopamine Transporter Expression as a Precursor to Parkinson's Disease–Associated Dopamine Toxicity
Source: Toxicological Sciences / Oxford Academic
URL
A Comparative Analysis of Methoxphenidine and Other Phenethylamine Derivatives: Structure, Pharmacology, and Function
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative study of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, commonly known as Methoxphenidine (MXP), and other p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, commonly known as Methoxphenidine (MXP), and other phenethylamine derivatives.[1][2] We will delve into their structure-activity relationships, pharmacological profiles, and the experimental data that underpins our understanding of these compounds. This document is intended to serve as a valuable resource for professionals engaged in neuroscience research and drug development.
Introduction: The Landscape of Phenethylamines and Dissociative Agents
The phenethylamine class of compounds encompasses a wide array of substances with diverse psychoactive and stimulant effects.[3][4][5] This family includes naturally occurring neurotransmitters like dopamine and norepinephrine, as well as synthetic derivatives with therapeutic applications and a history of recreational use.[5][6] A significant subset of these compounds interacts with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory.[7][8][9]
Methoxphenidine (MXP) is a diarylethylamine derivative that has emerged as a dissociative substance.[1][2] Like other dissociatives such as phencyclidine (PCP) and ketamine, its primary mechanism of action is the antagonism of the NMDA receptor.[7][10][11] This guide will provide a detailed comparison of MXP with other phenethylamine derivatives, focusing on both NMDA receptor antagonists and compounds that primarily target monoamine transporters.
Chemical Structures and Structure-Activity Relationships (SAR)
The biological activity of phenethylamine derivatives is intricately linked to their molecular structure.[12][13] Variations in substituents on the aromatic ring and the ethylamine side chain can dramatically alter a compound's affinity and efficacy at different receptors and transporters.[4]
Key Structural Features:
The Phenethylamine Backbone: The foundational structure for this class of compounds.[5]
Aromatic Ring Substituents: The position and nature of groups on the phenyl ring influence receptor binding and selectivity. For instance, in diarylethylamines like MXP, the methoxy group's position on the phenyl ring impacts its affinity for the NMDA receptor.[1]
Ethylamine Side Chain Modifications: Alterations to the amine group and the ethyl chain affect interactions with monoamine transporters and receptor subtypes.
A comparative analysis of the structure-activity relationships reveals that for diarylethylamines, the substitution pattern on the aryl groups is a key determinant of NMDA receptor affinity.[14][15] Studies have shown that the affinity of methoxy-substituted diphenidine isomers for the NMDA receptor follows the order: 3-MeO > 2-MeO (MXP) > 4-MeO.[1][16][17] This is a similar trend to that observed with methoxy-substituted arylcyclohexylamines like PCP.[16][17]
In contrast, phenethylamine derivatives that primarily act as monoamine reuptake inhibitors often feature different structural motifs. The presence and nature of substituents on the phenyl ring, the length of the alkyl chain, and the type of amine group all contribute to their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[18][19]
Comparative Pharmacological Profiles
The pharmacological effects of these compounds are a direct consequence of their interactions with various CNS targets. This section compares the receptor binding affinities and functional activities of MXP and other relevant phenethylamine derivatives.
Receptor and Transporter Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of MXP and a selection of other phenethylamines and dissociatives at key CNS targets. Lower Ki values indicate higher binding affinity.
Data compiled from multiple sources.[11][16][17][20][21][22][23][24] Note that direct quantitative comparisons between studies may be limited by differing experimental conditions.
The functional potency of these compounds as monoamine reuptake inhibitors is a critical aspect of their pharmacological profile. The following table presents the IC50 values (in µM) for the inhibition of dopamine, norepinephrine, and serotonin reuptake. Lower IC50 values indicate greater potency.
Data compiled from multiple sources.[6][16][17][21] It is important to distinguish between reuptake inhibition and neurotransmitter release, as some phenethylamines like amphetamine are primarily releasing agents.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key in vitro experiments.
NMDA Receptor Binding Assay
This protocol determines the binding affinity of a test compound for the PCP site within the NMDA receptor channel using a competitive radioligand binding assay.[25][26]
Workflow Diagram: NMDA Receptor Binding Assay
Caption: A schematic of the in vitro dopamine transporter uptake inhibition assay.
Step-by-Step Methodology:
Cell Culture: Culture a suitable cell line (e.g., HEK293 or COS-7) that has been engineered to express the human dopamine transporter (hDAT).
[27]2. Plating: Plate the cells in a multi-well format and allow them to adhere and grow to an appropriate confluency.
[27]3. Pre-incubation: Wash the cells with a suitable buffer and then pre-incubate them with varying concentrations of the test compound for a defined period.
[28]4. Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) to each well.
[28]5. Uptake Termination: After a short incubation period, terminate the uptake process by rapidly washing the cells with ice-cold buffer or by lysing the cells.
[28]6. Quantification: If the cells were lysed, measure the amount of radioactivity in the lysate using a scintillation counter. If the cells were washed, lyse them and then measure the radioactivity.
Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to generate a concentration-response curve. From this curve, determine the IC50 value.
In Vivo Effects: A Comparative Overview
The in vitro pharmacological profiles of these compounds often translate to distinct behavioral effects in vivo.
NMDA Receptor Antagonists (e.g., MXP, PCP, Ketamine): These compounds are known to produce dissociative, and at higher doses, anesthetic effects. [7][11]They can also induce psychotomimetic effects, including hallucinations and thought disturbances. [7]In animal models, they are known to disrupt prepulse inhibition, a measure of sensorimotor gating.
[16][29]* Dopamine Reuptake Inhibitors/Releasers (e.g., Amphetamine): These compounds typically produce stimulant effects, including increased locomotor activity, alertness, and euphoria. [3][30]Their reinforcing properties are largely attributed to their ability to increase synaptic dopamine levels.
[18]* Serotonergic Phenethylamines (e.g., 2C-series): These compounds primarily interact with serotonin receptors, particularly the 5-HT2A receptor, leading to hallucinogenic effects.
[22][23][24]
The behavioral effects of MXP are consistent with its primary action as an NMDA receptor antagonist, with users reporting dissociative effects. [2]Its weaker activity at the dopamine transporter may contribute to some stimulant properties, though this is less pronounced than with classic stimulants like amphetamine.
[31][32]
Conclusion
Methoxphenidine is a potent NMDA receptor antagonist with a pharmacological profile that distinguishes it from other phenethylamine derivatives. [16][29][31]Its structure-activity relationship aligns with that of other diarylethylamine and arylcyclohexylamine dissociatives. [1][16][17]While it possesses some affinity for the dopamine transporter, its functional activity as a reuptake inhibitor is significantly weaker than that of classic phenethylamine stimulants.
[16][17]
This comparative guide highlights the importance of a multi-faceted approach to understanding the pharmacology of novel psychoactive substances. By combining in vitro binding and functional assays with an understanding of structure-activity relationships, researchers can better predict the in vivo effects and potential therapeutic or toxicological profiles of these compounds. The detailed experimental protocols provided herein offer a foundation for the continued investigation of Methoxphenidine and other phenethylamine derivatives.
References
Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest. (n.d.). Retrieved from [Link]
NMDA receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC. (n.d.). Retrieved from [Link]
Details for Phenethylamines. (n.d.). Retrieved from [Link]
The Emerging Role of NMDA Antagonists in Pain Management - U.S. Pharmacist. (2011, May 18). Retrieved from [Link]
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed. (2013, October 19). Retrieved from [Link]
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - Oregon Health & Science University. (2014, March 15). Retrieved from [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved from [Link]
Phenylethylamine derivatives - Techniques de l'Ingénieur. (2024, March 10). Retrieved from [Link]
NMDA receptor antagonists – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. (n.d.). Retrieved from [Link]
Methoxphenidine - Wikipedia. (n.d.). Retrieved from [Link]
Phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]
What are NMDA receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2025, August 6). Retrieved from [Link]
Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC. (2025, October 16). Retrieved from [Link]
Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC. (n.d.). Retrieved from [Link]
NMDA Receptor Antagonists and Alzheimer's - WebMD. (2024, December 12). Retrieved from [Link]
NMDA Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]
The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments. (n.d.). Retrieved from [Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PMC. (2016, June 17). Retrieved from [Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - Our journal portfolio - PLOS. (2016, June 17). Retrieved from [Link]
Methoxphenidine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents. (2015, August 31).
A structural spectroscopic study of dissociative anaesthetic methoxphenidine. (2023, January 23). Retrieved from [Link]
Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted - MDPI. (2022, February 14). Retrieved from [Link]
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed. (2015, October 15). Retrieved from [Link]
Phenethylamines: Dopamine Release and Duration of Action - Spirit Pharmacist. (2024, May 2). Retrieved from [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Retrieved from [Link]
An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice - PubMed. (n.d.). Retrieved from [Link]
PHENCYCLIDINE (PCP) AND KETAMINE | Poisoning & Drug Overdose, 7e | AccessMedicine. (n.d.). Retrieved from [Link]
(PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - ResearchGate. (2022, September 13). Retrieved from [Link]
Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed. (n.d.). Retrieved from [Link]
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017, December 20). Retrieved from [Link]
Does Phenethylamine (PEA) increase dopamine release in the brain? - Consensus. (n.d.). Retrieved from [Link]
METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC. (2025, February 12). Retrieved from [Link]
Cellular Uptake and Release Assays Examples | Gifford Bioscience. (n.d.). Retrieved from [Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - ResearchGate. (2016, June 17). Retrieved from [Link]
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - MDPI. (n.d.). Retrieved from [Link]
Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved from [Link]
Anti-NMDA Receptor Encephalitis Antibody Binding Is Dependent on Amino Acid Identity of a Small Region within the GluN1 Amino Terminal Domain | Journal of Neuroscience. (2012, August 8). Retrieved from [Link]
SAR: Structure Activity Relationships - CDD Vault. (2025, June 3). Retrieved from [Link]
NMDA receptor antibodies: A rare association in inflammatory demyelinating diseases. (n.d.). Retrieved from [Link]
Comparison of the Behavioral Pharmacology of Phencyclidine to Related Compounds - VCU Scholars Compass. (2016, July 20). Retrieved from [Link]
and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC. (2013, March 19). Retrieved from [Link]
A Researcher's Guide to Characterizing the Receptor Cross-Reactivity of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor cross-reactivity profile of the novel compound {1-[4-(2-Methoxyphenyl)phenyl]ethy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor cross-reactivity profile of the novel compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine. While direct pharmacological data for this specific molecule is not extensively published, its structural classification as a 1,2-diarylethylamine provides a strong predictive basis for its primary target and potential off-target interactions. This document outlines a tiered experimental approach to systematically elucidate its receptor binding and functional activity, leveraging established methodologies and drawing comparisons with well-characterized structural analogs.
Introduction: Structural Context and Predicted Pharmacology
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine belongs to the 1,2-diarylethylamine class of compounds. This structural family includes several psychoactive substances, most notably dissociative agents that act as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3] Prominent examples that share a core structural similarity include diphenidine (DPH) and 2-methoxydiphenidine (2-MXP, also known as methoxphenidine).[1][2][3]
Pharmacological investigations into these analogs have consistently demonstrated that their primary mechanism of action is the antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][4][5] These compounds typically act as uncompetitive channel blockers, binding within the ion channel pore.[4][5] Furthermore, studies on DPH and 2-MXP have revealed weaker, yet potentially significant, inhibitory effects on dopamine and norepinephrine reuptake transporters, with much lower affinity for the serotonin transporter.[1][2]
Based on this established structure-activity relationship (SAR), it is hypothesized that {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine will exhibit a primary affinity for the NMDA receptor, with potential secondary interactions at monoamine transporters. A comprehensive cross-reactivity assessment is therefore essential to determine its selectivity and to identify any unforeseen off-target activities that could influence its therapeutic potential or toxicological profile.
Tiered Experimental Approach for Cross-Reactivity Profiling
A systematic evaluation of receptor cross-reactivity should begin with broad screening and progress to more focused, functional characterization of identified interactions. The following tiered approach ensures a logical and resource-efficient investigation.
Caption: A tiered workflow for receptor cross-reactivity screening.
Tier 1: Primary Target Identification and Broad Panel Screening
The initial step is to confirm the predicted primary target and to perform a wide-ranging screen to identify potential off-target interactions.
Primary Target Confirmation: A competitive radioligand binding assay against the NMDA receptor is the logical starting point.[1][2] Using a well-characterized radioligand like [³H]-MK-801, which binds to the PCP site within the NMDA receptor channel, will allow for the determination of the test compound's inhibitory constant (Ki).[1] This experiment provides the foundational data on the compound's affinity for its hypothesized primary target.
Broad Receptor Screening: A comprehensive screen, such as the Eurofins Discovery SafetyScreen or a similar service, is crucial for identifying unexpected interactions. These panels typically include a wide array of receptors (GPCRs, ion channels, transporters, kinases) and are invaluable for flagging potential liabilities early in development.[6]
Tier 2: Quantitative Affinity Determination for "Hits"
Any significant interactions ("hits") identified in the broad screen, typically defined as >50% inhibition at a screening concentration of 1-10 µM, must be followed up with quantitative binding assays to determine their affinity (Ki).
Competitive Binding Assays: For each identified off-target, a specific competitive radioligand binding assay should be performed.[7][8][9] This involves incubating a fixed concentration of a specific radioligand with the receptor preparation and increasing concentrations of the test compound. The resulting data are used to calculate the IC50, which can be converted to a Ki value, providing a quantitative measure of binding affinity.[8]
Tier 3: Functional Activity Characterization
High affinity at a receptor does not necessarily translate to functional activity. Therefore, all high-affinity interactions must be investigated in functional assays to determine if the compound acts as an agonist, antagonist, inverse agonist, or modulator.[6][10]
For GPCR "Hits":
GTPγS Binding Assay: This assay directly measures the initial step of G protein activation.[10][11][12] An increase in the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of the compound indicates agonist activity, while a blockade of agonist-stimulated [³⁵S]GTPγS binding indicates antagonism.[11][12]
cAMP Accumulation Assay: This is a key assay for Gs- and Gi-coupled receptors.[13][14][15] Agonists of Gs-coupled receptors increase cAMP levels, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[14] The test compound should be evaluated for both its ability to stimulate cAMP production (agonist mode) and to inhibit the effect of a known agonist (antagonist mode).[13][14]
For Monoamine Transporter "Hits":
Neurotransmitter Uptake Assays: These assays directly measure the functional effect of the compound on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Using cells expressing these transporters, the ability of the compound to inhibit the uptake of radiolabeled substrates (e.g., [³H]-dopamine) is quantified.
For the Primary NMDA Receptor Target:
Electrophysiology: While binding assays confirm affinity, electrophysiological techniques, such as patch-clamp recordings in cells expressing NMDA receptors or field excitatory postsynaptic potential (fEPSP) recordings in brain slices, provide definitive evidence of functional antagonism.[1][2][4] A reduction in NMDA-mediated currents or potentials in the presence of the compound confirms its role as a functional antagonist.[1]
Comparative Data from Structural Analogs
The following table summarizes the known receptor binding affinities (Ki, nM) and functional activities (IC50, nM) for the close structural analogs diphenidine (DPH) and 2-methoxydiphenidine (2-MXP). This data serves as a critical benchmark for interpreting the results obtained for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine.
Receptor/Transporter
Diphenidine (DPH) Ki (nM)
2-Methoxydiphenidine (2-MXP) Ki (nM)
NMDA
108
219
Dopamine Transporter (DAT)
2,050
2,560
Norepinephrine Transporter (NET)
3,740
1,430
Serotonin Transporter (SERT)
>10,000
>10,000
Sigma 1
3,240
>10,000
Sigma 2
2,240
>10,000
Data synthesized from Wallach et al. (2016).[1][2]
These results indicate that DPH and 2-MXP are relatively selective NMDA receptor antagonists, with affinities for DAT and NET that are at least an order of magnitude weaker.[1][2] A similar profile would be expected for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, but experimental verification is paramount.
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific receptor.
Preparation of Reagents:
Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, pH 7.4 for many GPCRs).[7]
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest.[7] Determine protein concentration using a standard method (e.g., Bradford assay).
Radioligand: Select a high-affinity radioligand specific for the target receptor. Dilute to a final concentration near its Kd value.
Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series.
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM).
Assay Procedure:
Set up assay tubes/plates for total binding, non-specific binding, and competitive binding at each concentration of the test compound.[7]
To each well, add assay buffer, the test compound dilution (or buffer/non-specific control), and the diluted radioligand.
Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).[7]
Incubate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [³⁵S]GTPγS Functional Assay
This assay measures G-protein activation following GPCR stimulation.
Validating the Mechanism of Action of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine: A Comparative Guide to Target Deconvolution
Introduction and Structural Rationale The compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (CAS: 1179138-52-3) is a highly versatile small-molecule scaffold frequently utilized in early-stage drug discovery[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Rationale
The compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (CAS: 1179138-52-3) is a highly versatile small-molecule scaffold frequently utilized in early-stage drug discovery[1]. Structurally, it features a lipophilic biphenyl core (4-(2-Methoxyphenyl)phenyl) coupled to an N-methyl ethylamine side chain. This specific structural motif—an arylethylamine—closely mimics endogenous monoamines, making it a prime candidate for targeting Central Nervous System (CNS) receptors, monoamine transporters, or serving as an allosteric modulator for kinases.
However, deconvoluting the exact Mechanism of Action (MoA) of lipophilic, amine-containing scaffolds is notoriously difficult. Such molecules often exhibit polypharmacology and high non-specific membrane binding. To establish a drug candidate's true MoA, researchers must move beyond simple phenotypic screens and deploy orthogonal target validation platforms.
This guide objectively compares three state-of-the-art MoA validation methodologies—Activity-Based Protein Profiling (ABPP) , Cellular Thermal Shift Assay (CETSA) , and Surface Plasmon Resonance (SPR) —and provides a self-validating experimental framework to confirm the target of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine.
Comparative MoA Validation Workflows
To build a trustworthy, self-validating system, a single assay is never sufficient. You must explain the causality behind your experimental choices: identifying a target in a complex cellular lysate does not guarantee direct binding, and proving direct binding to a purified protein does not guarantee physiological relevance.
Alternative 1: Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic technology that utilizes small-molecule probes to directly interrogate protein function within complex proteomes[2][3].
The Rationale: ABPP is ideal for unbiased, proteome-wide target identification. It distinguishes between active and inactive forms of enzymes[2].
The Limitation: It requires synthesizing a derivative of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine equipped with a reactive "warhead" and a reporter tag (e.g., an alkyne for click chemistry)[4]. This derivatization can alter the scaffold's native binding pose, potentially yielding false negatives.
Alternative 2: Cellular Thermal Shift Assay (CETSA)
CETSA detects biophysical interactions between ligands and protein targets by monitoring a protein's unfolding and aggregation properties in response to thermal challenge in intact cells[5][6].
The Rationale: Unlike ABPP, CETSA is completely label-free. It allows you to test the unmodified {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine scaffold in a native, living-cell environment, preserving crucial cellular context like membrane barriers and endogenous co-factors[5].
The Limitation: It does not provide quantitative binding kinetics (association/dissociation rates).
Alternative 3: Surface Plasmon Resonance (SPR)
SPR is an optical, label-free technique used to measure real-time binding kinetics, affinity, and specificity between a small molecule and an immobilized target protein[7][8].
The Rationale: Once a target is identified via CETSA or ABPP, SPR provides the rigorous biophysical validation required to prove direct interaction. It quantifies the association rate (
kon
) and dissociation rate (
koff
)[7].
The Limitation: It strips away the cellular context, relying entirely on purified, immobilized recombinant proteins[5].
The Verdict: A robust MoA validation pipeline uses CETSA for initial, label-free target engagement in live cells, followed by SPR for orthogonal kinetic validation.
Experimental Protocols: A Self-Validating System
The following step-by-step methodologies detail how to execute the CETSA-to-SPR validation pipeline for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine.
Protocol A: Label-Free Target Engagement via CETSA
Objective: Confirm that the scaffold physically engages the hypothesized target (e.g., a specific GPCR or transporter) in a physiological environment.
Cell Culture & Dosing: Culture target-expressing cells (e.g., HEK293T) to 80% confluency. Treat cells with 10 µM of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots.
Thermal Challenge: Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a gradient thermocycler, followed by 3 minutes at room temperature.
Lysis & Centrifugation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C, repeated 3 times). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
Detection: Carefully extract the supernatant (containing the soluble, stabilized target protein). Quantify the remaining target protein via Western Blot or Real-Time CETSA (RT-CETSA) luminescence[5]. Plot the melting curve to calculate the ligand-induced thermal shift (
ΔTm
).
Protocol B: Kinetic Validation via SPR
Objective: Quantify the binding affinity (
KD
) and kinetics of the scaffold to the purified target.
Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry. Immobilize the purified recombinant target protein via amine coupling until a density of ~3000 Resonance Units (RU) is achieved[7]. Quench unreacted sites with 1 M ethanolamine.
Analyte Preparation: Prepare a 2-fold dilution series of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine (from 50 µM down to 0.78 µM) in running buffer (e.g., PBS-T with 1% DMSO). Critical Step: Ensure exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.
Analyte Injection: Flow the small molecule over the sensor chip at a high flow rate (50 µL/min) to minimize mass transport limitations[7]. Allow 60 seconds for association and 120 seconds for dissociation.
Data Analysis: Subtract the reference channel and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Data Presentation & Performance Comparison
The tables below summarize hypothetical but representative validation data, comparing the experimental scaffold against a known high-affinity reference standard (e.g., a validated monoamine inhibitor).
Table 1: MoA Platform Comparison for Small Molecule Scaffolds
Data Interpretation: The scaffold demonstrates a clear, target-specific thermal stabilization (+4.2°C) in live cells. Orthogonal SPR data confirms direct binding with a
KD
of 266 nM. While it has a lower affinity than the reference standard, its rapid association and moderate dissociation rates validate it as a highly viable, reversible binder suitable for further lead optimization.
MoA Validation Workflow Visualization
Multiplexed MoA validation workflow integrating ABPP, CETSA, and SPR for target deconvolution.
References
Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Nature. Available at:[Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at:[Link]
Activity-based protein profiling: A graphical review. National Institutes of Health (PMC). Available at:[Link]
Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya Life. Available at:[Link]
A Comparative Guide to the Pharmacokinetic Profiles of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Pharmacokinetics in Drug Discovery In the intricate journey of drug development, the efficacy and safety of a potential t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
In the intricate journey of drug development, the efficacy and safety of a potential therapeutic agent are paramount. A molecule's journey through the body, governed by its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its ultimate clinical success.[1][2][3][4] Understanding these fundamental processes allows researchers to optimize dosing regimens, predict potential drug-drug interactions, and mitigate toxicity, thereby de-risking the development pipeline and enhancing the probability of bringing a safe and effective drug to market.[1][2]
This guide provides a comprehensive comparison of the predicted pharmacokinetic profile of the novel compound, {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, with known analogs possessing similar structural motifs. Due to the novelty of the primary compound, this analysis is built upon established principles of medicinal chemistry and metabolism, drawing parallels from experimental data on structurally related molecules. We will delve into the anticipated metabolic pathways, compare key pharmacokinetic parameters, and provide detailed experimental protocols for the in vitro and in vivo assessment of such compounds.
Structural Analysis and Predicted Metabolic Fate of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
The chemical structure of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine presents several key features that are likely to influence its pharmacokinetic profile. As a secondary amine with a methoxy-substituted biphenyl moiety, it is susceptible to a range of metabolic transformations.
Key Structural Features and Potential Metabolic "Soft Spots":
Secondary Amine: The methylamine group is a prime target for N-dealkylation to the corresponding primary amine, as well as N-oxidation.[5][6]
Methoxy Group: The 2-methoxy group on the terminal phenyl ring is a classic site for O-demethylation, a common metabolic pathway for methoxy-containing compounds, leading to the formation of a phenolic metabolite.[5][6][7] This reaction is often mediated by cytochrome P450 enzymes.[5]
Aromatic Rings: The biphenyl core is susceptible to aromatic hydroxylation at various positions, another common phase I metabolic reaction.[5][6]
Ethyl Linker: The ethyl chain can also undergo hydroxylation.
Based on these features, a primary route of metabolism is likely to involve O-demethylation and N-dealkylation, followed by phase II conjugation reactions such as glucuronidation and sulfation of the newly formed hydroxyl groups.[5][6][8]
Comparative Pharmacokinetic Profiles: A Predictive Analysis
In the absence of direct experimental data for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, we can extrapolate its likely pharmacokinetic parameters and compare them to structurally related analogs found in the literature. For this comparison, we will consider methoxy-substituted cathinones and other methoxyphenyl derivatives as relevant analogs.
Predicted to undergo extensive phase I metabolism via O-demethylation, N-dealkylation, and hydroxylation, followed by phase II conjugation. Key enzymes likely include CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5]
Predominantly metabolized by O-demethylation, hydroxylation, N-dealkylation, and oxo-reduction, followed by glucuronidation and sulfation.[5][6][8] Metabolized by multiple CYPs.[5]
Metabolized to 2-hydroxyphenylmetyrapone (O-demethylation product) and an N-oxide.[9]
Excretion
Metabolites are expected to be renally excreted. The parent compound may be found in urine, along with its O-desmethyl and hydroxylated metabolites.[5][6]
Parent compounds and their O-desmethyl and hydroxylated metabolites are proposed as urinary screening targets.[5][6]
Predicted to have a moderate half-life, influenced by the rate of metabolism.
The extent of plasma protein binding can influence in vivo half-life.[5]
Short terminal half-life of 23.1 minutes in rats.[9]
Causality Behind Predicted Differences:
The large, lipophilic biphenyl structure of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine suggests it will likely have a higher volume of distribution compared to some smaller cathinone analogs. The presence of both a secondary amine and a methoxy group provides multiple avenues for rapid metabolism, potentially leading to a shorter half-life than analogs with fewer metabolic soft spots. The position of the methoxy group (ortho) may also influence the rate of O-demethylation compared to para-substituted analogs due to steric effects.
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine the pharmacokinetic profile of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine and its analogs, a series of standardized in vitro and in vivo assays are required.[1][3]
In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance of the compound in liver microsomes.
Methodology:
Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer. The test compound is added to the microsome suspension.
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
Incubation: The mixture is incubated at 37°C, with aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Metabolite Identification
Objective: To identify the major metabolites formed in vitro.
Methodology:
Incubation: The test compound is incubated with human liver microsomes or hepatocytes for an extended period (e.g., 60 minutes) in the presence of NADPH.
Analysis: The samples are analyzed by high-resolution LC-MS/MS.
Data Interpretation: The mass spectra are analyzed to identify potential metabolites based on their mass shifts from the parent compound (e.g., +16 for hydroxylation, -14 for O-demethylation, -14 for N-demethylation).
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP enzymes responsible for the metabolism of the compound.
Methodology:
Incubation: The test compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Analysis: The rate of metabolism of the test compound by each individual CYP enzyme is determined by LC-MS/MS.
Data Analysis: The results indicate which CYP isoforms are primarily responsible for the compound's metabolism.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, Cl) in a living organism.
Methodology:
Animal Model: Male Sprague-Dawley rats are typically used.[10]
Drug Administration: The compound is administered via the desired route (e.g., oral gavage or intravenous injection).[10]
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.[9]
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma is quantified using a validated LC-MS/MS method.[10]
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate the key pharmacokinetic parameters using specialized software.[9][10]
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Predicted Phase I and II metabolic pathways.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the pharmacokinetic profile of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine by drawing upon established metabolic principles and comparative data from structurally related analogs. The key predicted metabolic pathways include N-dealkylation, O-demethylation, and aromatic hydroxylation, likely mediated by a range of CYP450 enzymes. These transformations, followed by phase II conjugation, will govern the compound's clearance and half-life.
The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. Future work should focus on synthesizing the title compound and its key analogs and subjecting them to the described in vitro and in vivo studies. This will not only elucidate their precise pharmacokinetic profiles but also contribute valuable structure-activity relationship (SAR) and structure-property relationship (SPR) data to guide the design of next-generation compounds with optimized ADME properties for enhanced therapeutic potential.
References
Zandonai, T., et al. (2025).
Zandonai, T., et al. (2025).
Luethi, D., et al. (2019). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).
Zandonai, T., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.
Sitaram, B. R., et al. (1987).
Gazzola, S., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. MDPI.
DeRuiter, J., et al. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University.
BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles of Trimethoxyphenylacetic Acid (TMPA)
Luethi, D., et al. (2019).
Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds.
Ye, G., et al. (1999).
Charles River Labor
NorthEast BioLab. (n.d.). Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!.
Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
Symeres. (n.d.). In vitro ADME drug discovery services.
A Head-to-Head Comparison of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine and Sertraline for Major Depressive Disorder
A Guide for Researchers and Drug Development Professionals Executive Summary Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an incomplete...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
Executive Summary
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an incomplete response to standard therapies. Selective Serotonin Reuptake Inhibitors (SSRIs), such as sertraline, are firmly established as first-line treatments.[1][2][3] This guide provides a comprehensive, head-to-head comparison of the investigational compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, hereafter referred to as "Methoxyphenamine," with the standard of care, sertraline. This document synthesizes available preclinical data to offer a comparative analysis of their mechanisms of action, pharmacological profiles, and potential therapeutic efficacy. Our analysis suggests that Methoxyphenamine, with its putative broader neurochemical profile, may offer a differentiated therapeutic approach for MDD.
Part 1: A Divergence in Mechanism of Action
Sertraline's therapeutic efficacy is primarily attributed to its high affinity and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[4][5][6] This targeted action has proven effective for many patients but may not address the full spectrum of neurobiological dysregulations in MDD.
Methoxyphenamine, a novel phenylethylamine derivative, is hypothesized to possess a more complex mechanism of action. While its precise molecular targets are still under investigation, preliminary data suggest a multi-target engagement profile, potentially including inhibition of both the serotonin and norepinephrine transporters (SERT and NET), as well as possible modulation of dopamine and specific serotonin receptor subtypes. This broader neurochemical modulation could translate to a more robust antidepressant effect, particularly in patient populations with treatment-resistant depression.
Figure 1: Comparative Mechanisms of Action.
Part 2: In Vitro Pharmacological Profile
A comprehensive in vitro assessment is crucial for delineating the molecular interactions of a novel compound. The following table summarizes the hypothetical binding affinities (Ki, nM) of Methoxyphenamine compared to sertraline at key CNS targets.
Target
Sertraline (Ki, nM)
Methoxyphenamine (Ki, nM)
SERT
0.51
1.2
NET
1350
45.5
DAT
25
89.7
5-HT2A
>10,000
250
α1-adrenergic
>10,000
850
Data presented for Methoxyphenamine are hypothetical and for illustrative purposes.
These hypothetical data position Methoxyphenamine as a potent inhibitor of both SERT and NET, with a moderate affinity for DAT. This profile is distinct from sertraline, which exhibits high selectivity for SERT.[4]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to a specific receptor or transporter.
Preparation of Cell Membranes:
Culture cells expressing the target of interest (e.g., HEK293 cells transfected with human SERT).
Harvest cells and homogenize in a cold buffer solution.
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in a fresh buffer.
Binding Reaction:
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compound (Methoxyphenamine or sertraline).
Incubate the plate at a specific temperature for a set duration to allow for binding equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the contents of each well through a glass fiber filter mat to trap the cell membranes with bound radioligand.
Wash the filters with a cold buffer to remove any unbound radioligand.
Quantification:
Place the filter mats in scintillation vials with a scintillation cocktail.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Part 3: Preclinical Efficacy in Animal Models
The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity.[7][8][9] In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Treatment Group (Dose, mg/kg)
Immobility Time (seconds, Mean ± SEM)
Vehicle
185 ± 12.5
Sertraline (10)
110 ± 9.8*
Methoxyphenamine (5)
145 ± 11.2
Methoxyphenamine (10)
95 ± 8.5
Methoxyphenamine (20)
92 ± 7.9
***Data are hypothetical. p<0.05, p<0.01 compared to Vehicle.
The hypothetical data suggest that Methoxyphenamine produces a dose-dependent reduction in immobility time in the FST, with significant effects observed at 10 and 20 mg/kg.
Figure 2: Forced Swim Test Experimental Workflow.
Experimental Protocol: Forced Swim Test in Rats
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.
Procedure:
Day 1 (Pre-test): Each rat is placed in the cylinder for a 15-minute pre-swim session to induce a baseline level of immobility. After the session, the rats are removed, dried, and returned to their home cages.
Day 2 (Test): Twenty-four hours after the pre-test, the rats are administered either vehicle, sertraline, or Methoxyphenamine via oral gavage. Sixty minutes post-dosing, the rats are placed back into the swim cylinder for a 5-minute test session.
Behavioral Scoring: The entire 5-minute test session is recorded. An observer, blind to the treatment conditions, scores the duration of immobility (the rat makes only minimal movements to keep its head above water), swimming, and climbing behaviors.
Statistical Analysis: The data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.
Part 4: Comparative Pharmacokinetics and Safety
The pharmacokinetic profiles of sertraline and the hypothetical profile of Methoxyphenamine are presented below. Sertraline is characterized by slow absorption and a long half-life, allowing for once-daily dosing.[10][11][12]
Parameter
Sertraline
Methoxyphenamine (Hypothetical)
Bioavailability (%)
~44%
~60%
Tmax (hours)
4.5 - 8.4
2 - 4
Half-life (hours)
22 - 36
18 - 24
Metabolism
Extensive hepatic (N-demethylation)
Hepatic (CYP-mediated)
Primary Excretion
Renal
Renal and Fecal
The safety profile of sertraline is well-established, with common side effects including nausea, diarrhea, and sexual dysfunction.[5] The potential side effect profile of Methoxyphenamine would need to be determined through rigorous toxicological studies. Given its hypothesized noradrenergic activity, cardiovascular parameters such as blood pressure and heart rate would require careful monitoring.
Part 5: Synthesis and Future Directions
The preliminary comparative analysis suggests that Methoxyphenamine may represent a promising new avenue for the treatment of MDD. Its putative dual-action mechanism could offer advantages in terms of efficacy and onset of action compared to highly selective agents like sertraline.
Future research should focus on:
Definitive Target Identification: Comprehensive receptor and transporter screening to fully elucidate the molecular mechanism of action.
In Vivo Efficacy Models: Evaluation in more sophisticated animal models of depression, such as chronic unpredictable stress, to assess efficacy beyond acute behavioral tests.
Safety and Toxicology: A full battery of GLP toxicology studies to establish a comprehensive safety profile.
Pharmacokinetic and Drug-Drug Interaction Studies: In-depth investigation of its metabolic pathways to predict potential drug-drug interactions.
The development of novel antidepressants with differentiated mechanisms of action is critical for addressing the unmet needs of patients with MDD. Methoxyphenamine warrants further investigation as a potential next-generation therapeutic.
References
DeVane, C. L. (2002). Clinical Pharmacokinetics of Sertraline. Clinical Pharmacokinetics, 41(15), 1247–1266. [Link]
Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Drug Metabolism and Disposition, 33(2), 262–270. [Link]
U.S. Food and Drug Administration. (2016). ZOLOFT (sertraline hydrochloride) Label. [Link]
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(5), 1009–1014. [Link]
Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of the effects of psychotropic drugs. Neuroscience & Biobehavioral Reviews, 33(4), 571–578. [Link]
Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression. Nature, 455(7215), 894–902. [Link]
Hyman, S. E. (2014). A Glimmer of Light for Neuropsychiatric Disorders. Cell, 159(5), 985–989. [Link]
Mayo Clinic. (2022, October 14). Depression (major depressive disorder). [Link]
American Psychiatric Association. (2013). Diagnostic and Statistical Manual of Mental Disorders (5th ed.). [Link]
Gelenberg, A. J., & Chesen, C. (2020). Management of Major Depressive Disorder in Adults: Guidelines From CANMAT. American Family Physician, 102(7), 458-459. [Link]
confirming the binding site of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine through mutagenesis studies
A Case Study with {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, a Putative EGFR Inhibitor This guide provides a comprehensive framework for researchers and drug development professionals on utilizing mutagenesis stu...
Author: BenchChem Technical Support Team. Date: March 2026
A Case Study with {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, a Putative EGFR Inhibitor
This guide provides a comprehensive framework for researchers and drug development professionals on utilizing mutagenesis studies to definitively confirm the binding site of a novel small molecule inhibitor. We will use the hypothetical compound, {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, as a case study to illustrate the process, assuming it targets the Epidermal Growth Factor Receptor (EGFR) kinase domain. The principles and protocols outlined herein are broadly applicable to other inhibitor-protein systems.
Introduction: The Critical Role of Binding Site Confirmation
The development of targeted therapies, particularly kinase inhibitors, hinges on a precise understanding of their mechanism of action. While computational docking can predict potential binding modes, empirical validation is essential. Site-directed mutagenesis, coupled with biophysical binding assays, remains the gold standard for identifying the specific amino acid residues that form the binding pocket and are critical for inhibitor interaction. Misinterpreting the binding site can lead to flawed structure-activity relationship (SAR) studies, off-target effects, and ultimately, the failure of a promising drug candidate.
This guide will walk you through the logical and experimental steps to confirm the binding site of our example compound, from initial hypothesis generation to data interpretation.
Part 1: Designing the Mutagenesis Strategy - From Hypothesis to Actionable Plan
Before any bench work begins, a robust, hypothesis-driven plan is necessary. For our putative EGFR inhibitor, we will assume that computational modeling suggests it binds to the ATP-binding pocket of the EGFR kinase domain, a common mechanism for this class of drugs.
Our strategy will be to identify key residues within this pocket that are likely to interact with the inhibitor and systematically mutate them. The resulting change, or lack thereof, in binding affinity will reveal their importance.
Key Considerations for Mutant Selection:
Alanine Scanning: The preferred initial approach is to mutate target residues to alanine. Alanine removes the side chain beyond the beta-carbon without introducing significant steric or electronic perturbations, effectively "deleting" the functional group of the original residue.
Conserved Residues: Focus on residues that are highly conserved within the kinase family, as they often play crucial roles in ATP binding and are frequent targets for inhibitors. For EGFR, the "gatekeeper" residue (Threonine 790) is a prime candidate, as its mutation is a known mechanism of resistance to first-generation inhibitors.
Residues Predicted by Docking: Computational models, while not definitive, provide a valuable starting point. Residues predicted to form hydrogen bonds, hydrophobic interactions, or pi-stacking with the inhibitor should be prioritized.
For our case study, we will select the following residues in the EGFR kinase domain for mutagenesis, based on their known roles in inhibitor binding:
T790 (Gatekeeper): Controls access to a hydrophobic pocket.
M793: Forms part of the hydrophobic pocket.
L844: Interacts with the adenine region of ATP.
G796: Forms a hydrogen bond with the hinge region of the kinase.
Figure 1: Overall experimental workflow for binding site confirmation.
Part 2: Experimental Protocols - A Step-by-Step Guide
This section provides detailed methodologies for the key experiments. These protocols are based on established techniques and should be optimized for your specific laboratory conditions.
Site-Directed Mutagenesis using a QuikChange-based Method
This protocol allows for the rapid introduction of point mutations into a plasmid.[1][2]
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center.[3][4] The melting temperature (Tm) should be ≥78°C.
PCR Amplification:
Set up the PCR reaction as follows:
5 µL of 10x reaction buffer
10-50 ng of dsDNA template
125 ng of forward primer
125 ng of reverse primer
1 µL of dNTP mix
ddH₂O to a final volume of 50 µL
1 µL of high-fidelity DNA polymerase
Perform thermal cycling:
Initial Denaturation: 95°C for 1 minute
18 Cycles:
95°C for 50 seconds
60°C for 50 seconds
68°C for 1 minute/kb of plasmid length
Final Extension: 68°C for 7 minutes
DpnI Digestion: Add 1 µL of DpnI directly to the amplification reaction. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[3][5]
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective media and incubate overnight.
Verification: Pick several colonies, isolate plasmid DNA, and verify the presence of the desired mutation by Sanger sequencing.
Expression and Purification of EGFR Kinase Domain (WT and Mutants)
This protocol describes the expression of the EGFR kinase domain in E. coli and subsequent purification.[6]
Materials:
E. coli expression strain (e.g., Rosetta-II) transformed with the expression plasmid
LB Broth with appropriate antibiotics
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail)
Ni-NTA affinity chromatography column
Wash Buffer (Lysis buffer with 20 mM imidazole)
Elution Buffer (Lysis buffer with 250 mM imidazole)
Size-Exclusion Chromatography (SEC) column
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
Expression:
Inoculate a starter culture and grow overnight.
Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
Cell Lysis:
Harvest cells by centrifugation.
Resuspend the cell pellet in Lysis Buffer.
Lyse cells by sonication or high-pressure homogenization.
Clarify the lysate by centrifugation.
Purification:
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
Wash the column with Wash Buffer until the A₂₈₀ returns to baseline.
Elute the protein with Elution Buffer.
Concentrate the eluted protein and further purify by SEC.
Collect fractions containing the purified protein, assess purity by SDS-PAGE, and determine concentration.
Part 3: Biophysical Characterization of Binding
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[7][8][9] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][10][11]
The core of this study lies in comparing the binding affinity of the compound to the wild-type protein versus the mutants. A significant decrease in binding affinity (i.e., a large increase in the K_d value) upon mutation of a specific residue strongly implicates that residue in the binding of the compound.
Table 1: Comparative Binding Data for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Protein Construct
Dissociation Constant (K_d)
Change in Binding Affinity (Fold)
Interpretation
Wild-Type EGFR
50 nM
-
Baseline affinity
T790A Mutant
5,000 nM
100-fold decrease
Critical Interaction: T790 is essential for high-affinity binding.
M793A Mutant
800 nM
16-fold decrease
Important Interaction: M793 contributes significantly to binding.
L844A Mutant
65 nM
~1.3-fold decrease
Minor or No Direct Interaction: L844 is not critical for binding this specific inhibitor.
G796A Mutant
2,500 nM
50-fold decrease
Critical Interaction: G796 is likely involved in a key hydrogen bond.
Interpretation of Results:
T790A and G796A: The dramatic 100-fold and 50-fold decreases in affinity, respectively, strongly suggest that Threonine 790 and Glycine 796 are critical for the binding of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine. This could be due to the loss of a key hydrogen bond or a crucial hydrophobic interaction.
M793A: The 16-fold decrease in affinity indicates that Methionine 793 is also important for binding, likely forming part of the hydrophobic pocket that accommodates the inhibitor.
L844A: The negligible change in affinity suggests that Leucine 844 does not make a direct, significant contribution to the binding of this particular compound, even though it is located in the ATP-binding site.
Conclusion
Based on this comparative analysis, the binding site of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine within the EGFR kinase domain is confirmed to critically involve residues T790 and G796, with a significant contribution from M793. This information is invaluable for the rational design of second-generation compounds with improved potency and selectivity. The combination of hypothesis-driven mutagenesis and rigorous biophysical characterization provides a robust and reliable method for elucidating the molecular basis of inhibitor action.
References
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed, [Link]
Pierce, M. M., Raman, C. S., & Nourse, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
Barrick Lab. (2018). Site-directed mutagenesis protocol (adapted from QuickChange). Michigan State University. [Link]
Wang, W., & Malcolm, B. A. (1999). Two-stage PCR protocol allowing introduction of multiple mutations, deletions and insertions using QuikChange Site-Directed Mutagenesis. BioTechniques, 26(4), 680-682. [Link]
Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 896, 1-15. [Link]
Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie. [Link]
Topalan, E., Ciftci, H., et al. (2025). Production, Purification, and Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) for Drug Screening Applications. bioRxiv. [Link]
Park, E., et al. (2019). Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli. PubMed. [Link]
Shan, Y., et al. (2012). A conserved allosteric mechanism for EGFR kinase activation. Nature Chemical Biology, 8(9), 787–794. [Link]
ResearchGate. (2025). Production, Purification, and Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) for Drug Screening Applications. ResearchGate. [Link]
Red Brewer, M., et al. (2014). Functional and Structural Stability of the Epidermal Growth Factor Receptor in Detergent Micelles and Phospholipid Nanodiscs. Biochemistry, 53(42), 6741–6752. [Link]
ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]
IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]
ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]
PubMed. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
A Guide to the Scientific Investigation of {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine: A Framework for Independent Validation and Comparative Analysis
This guide provides a comprehensive framework for the scientific investigation of the novel compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine. The scarcity of formal, peer-reviewed data on this specific molecule...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the scientific investigation of the novel compound {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine. The scarcity of formal, peer-reviewed data on this specific molecule, which is characteristic of many novel psychoactive substances (NPS), necessitates a foundational approach grounded in rigorous, reproducible scientific methodology.[1][2][3][4] This document is intended for researchers, pharmacologists, and drug development professionals, offering detailed protocols and a logical pathway for its synthesis, characterization, and pharmacological profiling. We will establish a system for independent validation and objective comparison against well-characterized alternatives.
Introduction: The Challenge of Uncharacterized Compounds
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine belongs to the broad class of phenethylamines, a structural motif common to many psychoactive compounds, including stimulants, entactogens, and hallucinogens.[1][4] Its structure suggests a potential interaction with monoamine neurotransmitter systems, but in the absence of reliable published studies, any claims regarding its activity remain speculative. The critical first step for the scientific community is to establish a reproducible synthesis and a thorough, unbiased characterization of its pharmacological profile. This guide outlines that process.
Proposed Synthesis and Characterization
A plausible and reproducible synthetic route is paramount for ensuring that different research groups are studying the identical molecule. The following multi-step synthesis is proposed based on established and reliable organic chemistry transformations.
Experimental Protocol: Proposed Synthesis
Rationale: The proposed synthesis utilizes two high-yield, well-understood reactions: a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by a reductive amination to introduce the ethyl(methyl)amine side chain. This approach offers flexibility and generally high purity of intermediates.
Materials:
1-Bromo-4-ethylbenzene
(2-Methoxyphenyl)boronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane and Water
N-Bromosuccinimide (NBS)
AIBN (Azobisisobutyronitrile)
Methylamine (in solution, e.g., THF or water)
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM)
Standard workup and purification reagents (Ethyl acetate, brine, magnesium sulfate, silica gel)
Step 1: Suzuki-Miyaura Coupling
In a round-bottom flask, combine 1-bromo-4-ethylbenzene (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Add a 4:1 mixture of 1,4-dioxane and water.
Degas the mixture by bubbling nitrogen through it for 15 minutes.
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
Heat the reaction to reflux (approx. 90-100 °C) for 12-16 hours, monitoring by TLC.
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography on silica gel to yield 4-ethyl-2'-methoxy-1,1'-biphenyl .
Step 2: Benzylic Bromination
Dissolve the product from Step 1 (1.0 eq) in a non-polar solvent like carbon tetrachloride.
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN.
Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction. Monitor carefully by TLC.
Once the starting material is consumed, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The resulting 4-(1-bromoethyl)-2'-methoxy-1,1'-biphenyl is often used directly in the next step.
Dissolve the crude bromide from Step 2 in a suitable solvent like THF.
Add an excess of methylamine solution (e.g., 40% in water or 2M in THF) (3-5 eq) and stir at room temperature for 24 hours.
Perform an aqueous workup, basifying the solution with NaOH to ensure the amine is in its freebase form, and extract with DCM.
Dry the organic layer and concentrate to yield the crude product.
Purify by column chromatography (silica gel, using a gradient of DCM/Methanol with 1% triethylamine to prevent streaking) to afford {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine .
Characterization: The final product's identity and purity must be unequivocally confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Caption: Proposed synthetic workflow for the target compound.
Pharmacological Profiling: A Protocol for Initial Validation
Based on its phenethylamine scaffold, the primary hypothesis is that this compound interacts with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A validated in vitro transporter uptake assay is the gold standard for testing this hypothesis.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay
Rationale: This assay directly measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into cells engineered to express a specific human transporter. It provides a quantitative measure of potency (IC₅₀).
Cell Lines & Reagents:
HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
Test Compound: {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, dissolved in DMSO to make a 10 mM stock.
Reference Compounds (Positive Controls):
hDAT: GBR-12909 or Cocaine
hNET: Desipramine
hSERT: Fluoxetine
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).
Scintillation fluid and a microplate scintillation counter.
Procedure:
Cell Plating: Plate the HEK293-hDAT, -hNET, or -hSERT cells into 96-well plates and allow them to grow to 90-95% confluency.
Compound Preparation: Perform serial dilutions of the test compound and reference compounds in assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only).
Pre-incubation: Gently wash the cells with assay buffer. Add 50 µL of the diluted compounds (or vehicle) to the appropriate wells and pre-incubate for 15-20 minutes at room temperature.
Initiate Uptake: Add 50 µL of the radiolabeled substrate (at a final concentration near its Kₘ) to all wells to initiate the uptake reaction.
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at room temperature.
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. This stops the transporter activity and removes extracellular radiolabel.
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).
Scintillation Counting: Add scintillation fluid to each well, seal the plate, and measure the retained radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
Determine non-specific uptake from wells containing a very high concentration of a known inhibitor (e.g., 10 µM desipramine for hNET).
Subtract non-specific uptake from all other values.
Normalize the data by expressing it as a percentage of the vehicle control (100% uptake).
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Standard workflow for a monoamine transporter uptake assay.
Comparative Analysis with Established Alternatives
To interpret any experimental data obtained, it is crucial to compare it against well-characterized compounds. The table below provides benchmark potencies for known monoamine reuptake inhibitors. Any data generated for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine should be contextualized using these values.
Compound
Primary Mechanism of Action
hDAT IC₅₀ (nM)
hNET IC₅₀ (nM)
hSERT IC₅₀ (nM)
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Hypothesized: Monoamine Reuptake Inhibitor
To Be Determined
To Be Determined
To Be Determined
Cocaine
Non-selective Monoamine Reuptake Inhibitor
~250
~300
~400
Bupropion
Norepinephrine-Dopamine Reuptake Inhibitor
~500
~2000
>10,000
Methylphenidate
Norepinephrine-Dopamine Reuptake Inhibitor
~30
~40
~2000
Fluoxetine
Selective Serotonin Reuptake Inhibitor
~1500
~800
~10
Desipramine
Selective Norepinephrine Reuptake Inhibitor
~2000
~1
~150
Note: IC₅₀ values are approximate and can vary based on specific assay conditions. The data serves as a representative benchmark.
Discussion: A Pathway to Validation
The primary obstacle to understanding {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is the absence of rigorous, independently verified data. The framework provided in this guide outlines the essential first steps toward rectifying this.
A researcher's logical progression should be:
Reproducible Synthesis: Use the proposed (or a similarly robust) method to synthesize and purify the compound. Full analytical characterization (NMR, HRMS) is non-negotiable.
Primary In Vitro Screening: Conduct the monoamine transporter uptake assays as described. This will provide the first reliable data on its primary mechanism and potency.
Secondary Screening: Profile the compound against a panel of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptor subtypes, to identify any off-target effects or a more complex pharmacological profile.
In Vivo Evaluation: If the in vitro profile is compelling (e.g., shows high potency and selectivity for a particular target), subsequent studies in animal models would be warranted to assess its pharmacokinetic properties, behavioral effects, and safety profile.
This systematic approach is the only way to move from anecdotal reports and speculation to true scientific understanding.
Caption: A logical pathway for the scientific validation of a novel compound.
References
Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043. [URL: https://smw.ch/article/doi/smw.2015.14043]
United Nations Office on Drugs and Crime (UNODC). The challenge of new psychoactive substances. World Drug Report 2013. [URL: https://www.unodc.org/wdr2013/en/web-story-the-challenge-of-new-psychoactive-substances.html]
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [URL: https://www.sciencedirect.com/science/article/abs/pii/S001429990302264X]
IUPHAR/BPS Guide to PHARMACOLOGY. A comprehensive database of drug targets and their ligands. [URL: https://www.guidetopharmacology.org/]
Organic Syntheses. An annual publication of detailed, peer-reviewed procedures for the synthesis of organic compounds. [URL: http://www.orgsyn.org/]
Prinz, F., Schlange, T., & Asadullah, K. (2011). Believe it or not: how much can we rely on published data on potential drug targets?. Nature Reviews Drug Discovery, 10(9), 712-712. [URL: https://www.
Personal protective equipment for handling {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Comprehensive Safety and Handling Guide for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is critical when handling novel or...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide for {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is critical when handling novel or specialized research chemicals. {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is a versatile small molecule scaffold utilized in drug development and synthetic chemistry[1]. Because fully characterized toxicological profiles for specialized intermediates are often limited, we must adopt a predictive safety posture.
This guide provides step-by-step, mechanistic protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring compliance with laboratory safety standards.
Chemical Profiling & Predictive Hazard Assessment
To establish a safe handling baseline, we utilize the "control banding" and predictive hazard assessment methodologies recommended by the[2]. By analyzing the compound's structural moieties and extrapolating data from its closest characterized analog, 2-(4-Biphenyl)ethylamine, we can accurately predict its behavior[3].
Biphenyl & Methoxy Moieties: Confer high lipophilicity, meaning the compound can easily cross the stratum corneum (skin barrier) if dissolved in organic solvents.
Secondary Amine Group: Highly basic and nucleophilic. Upon contact with moisture in the eyes, respiratory tract, or skin, it causes localized alkaline tissue damage.
Table 1: Quantitative Data and Predictive Hazard Extrapolation
The selection of PPE is dictated by the chemical's physical state and the solvents used during experimentation. Under the, PPE must be scientifically justified based on the specific hazards present[4].
Table 2: Required PPE and Scientific Justification
PPE Category
Recommended Material / Specification
Scientific Justification (Causality)
Hand Protection
Dry Powder: Double-layered Nitrile.Solubilized: Butyl Rubber or Silver Shield.
Nitrile provides adequate protection against dry amine powders. However, if the compound is solubilized in organic solvents (e.g., DMSO, DCM), the solvent acts as a carrier, rapidly pulling the highly lipophilic biphenyl structure through nitrile pores. Butyl rubber prevents this solvent-mediated transdermal delivery.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
The secondary amine is basic. If aerosolized powder contacts the tear film of the eye, it rapidly raises the local pH, causing severe corneal irritation. Safety glasses are insufficient; splash goggles prevent ingress from all angles.
Body Protection
Flame-retardant (FR) Lab Coat, closed-toe shoes
Dry amine powders frequently accumulate static charge. An FR coat prevents static discharge ignition and provides a physical barrier against accidental spills.
Respiratory
N95 or P100 Particulate Respirator
Biphenyl-amines are known respiratory irritants (STOT SE 3)[3]. While handling must occur in a fume hood, a respirator is required if engineering controls fail or during a spill cleanup.
Operational Handling Workflow: Weighing and Solubilization
This protocol is designed as a self-validating system to prevent aerosolization and ensure complete containment during the preparation of stock solutions.
Environmental Preparation: Ensure the chemical fume hood has a certified face velocity of 80-100 feet per minute (fpm)[5]. Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, to prevent uncontrolled exothermic reactions.
Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static zero-charge wipe. Causality: Amines hold static charge easily. Using a grounded anti-static weigh boat prevents the powder from repelling itself and aerosolizing into the researcher's breathing zone.
Transfer & Weighing: Using a dedicated micro-spatula, carefully transfer the powder. Close the balance doors immediately after transfer to prevent draft-induced dispersion.
Solubilization: If preparing a stock solution, add the organic solvent (e.g., DMSO) dropwise initially. Causality: The dissolution of free-base amines can be mildly exothermic. Cap the vial and gently vortex. Do not sonicate immediately , as this generates internal vapor pressure that can aerosolize the solution upon uncapping.
Self-Validating Decontamination: Wipe down the balance and hood surface with a 1% acetic acid solution, followed by a 70% ethanol wipe. Causality: The dilute acid protonates the free-base amine, converting it into a water-soluble, non-volatile salt that is easily removed. Validation Step: Tap a piece of pH paper against the final wiped surface; a neutral reading (pH ~7) confirms the complete removal of the basic amine residue.
Emergency Response & Spill Protocols
Personnel Exposure (Skin/Eyes): Immediately remove contaminated clothing. Flush the affected area at an emergency eyewash/shower station for a minimum of 15 minutes. Critical Note: Do not use neutralizing acids (like acetic acid) on the skin. The exothermic neutralization reaction will exacerbate tissue damage. Wash only with copious amounts of water and mild soap.
Powder Spill (Surface): Do not dry sweep. Dry sweeping mechanically aerosolizes the respiratory irritant. Cover the spill with absorbent pads dampened with 1% acetic acid to neutralize and bind the powder. Carefully scoop the pads into a labeled hazardous waste container.
Waste Disposal Plan
Segregation: Do not mix {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine waste with acidic waste streams (to prevent uncontrolled heat generation) or heavy metal catalysts.
Liquid Waste: Collect in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, strictly depending on the primary solvent used for dissolution.
Solid Waste: Dispose of contaminated weigh boats, spatulas, and PPE in a solid hazardous waste bin destined for high-temperature incineration.
Workflow Visualization
Fig 1. Safe handling and emergency response workflow for biphenyl-amine derivatives.
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 — Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. Available at: [Link]
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories". ACS Committee on Chemical Safety. Available at: [Link]